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  • Product: Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
  • CAS: 1393529-84-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the NMR Spectral Analysis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-am...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through NMR is paramount. This document moves beyond a simple data report to offer a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. We will explore the rationale behind chemical shift assignments, predict spin-spin coupling patterns, and provide a robust experimental protocol for the acquisition and confirmation of this data.

Molecular Structure and Key Features

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a chiral molecule featuring a substituted tetrahydrofuran (oxolane) ring, an alpha-amino ester moiety, and a hydrochloride salt of the primary amine. These features dictate the electronic environment of each nucleus and, consequently, their characteristic chemical shifts and coupling constants in an NMR experiment.

Molecular Structure:

Caption: Structure of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.

The protonated amine (NH₃⁺) significantly influences the electronic environment of the alpha-carbon (Cα) and its attached proton (Hα), leading to a downfield shift. The stereochemistry at Cα and C3 of the oxolane ring will result in diastereotopic protons within the ring, leading to complex splitting patterns.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is analyzed by dissecting the molecule into its constituent functional groups: the ethyl ester, the alpha-amino acid core, and the oxolane ring.

Ethyl Ester Group (-OCH₂CH₃)

The ethyl group will present as a classic quartet and triplet pattern due to mutual spin-spin coupling.

  • -OCH₂- : The methylene protons are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift. They are also adjacent to the three protons of the methyl group, which will split this signal into a quartet (q) . The expected chemical shift is approximately 4.0-4.4 ppm .[1]

  • -CH₃ : The methyl protons are adjacent to the methylene group, which will split this signal into a triplet (t) . This signal will appear more upfield, with an expected chemical shift of around 1.1-1.4 ppm .[1]

Alpha-Amino Acid Core (-CH(NH₃⁺)-)
  • α-Proton (Hα) : This proton is attached to the carbon bearing both the protonated amino group and the ester functionality. The strong electron-withdrawing effect of the NH₃⁺ group will cause a significant downfield shift. This proton is coupled to the neighboring proton on the oxolane ring (at the C3 position). Therefore, it is expected to appear as a doublet (d) around 4.0-4.5 ppm .

  • Ammonium Protons (-NH₃⁺) : The protons of the ammonium group are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration. In a non-aqueous solvent like DMSO-d₆, they could appear in the range of 8.0-9.0 ppm . In D₂O, these protons would exchange with deuterium and the signal would disappear.

Oxolane (Tetrahydrofuran) Ring

The protons on the substituted tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature and mutual coupling.

  • -OCH₂- (C5 position) : These two protons are adjacent to the ring oxygen, placing them in a relatively downfield region for aliphatic protons, likely between 3.6-4.0 ppm . They will be split by the protons on the adjacent C4 carbon, appearing as a complex multiplet.

  • -CH₂- (C4 position) : These protons are adjacent to both the C5 and C3 positions. Their chemical shifts are expected in the range of 1.8-2.2 ppm . They will show complex splitting due to coupling with protons on C5 and C3.

  • -CH- (C3 position) : This proton is adjacent to the alpha-carbon of the amino ester and the C4 and C2 protons of the ring. It is expected to be a complex multiplet in the range of 2.3-2.7 ppm .

  • -OCH₂- (C2 position) : Similar to the C5 protons, these are adjacent to the ring oxygen and will be shifted downfield to approximately 3.5-3.9 ppm . They will be coupled to the proton on C3, appearing as a multiplet.

Summary of Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOCH₂CH₃4.0 - 4.4Quartet (q)
-COOCH₂CH₃1.1 - 1.4Triplet (t)
α-H4.0 - 4.5Doublet (d)
-NH₃⁺8.0 - 9.0Broad Singlet (br s)
Oxolane -OCH₂- (C5)3.6 - 4.0Multiplet (m)
Oxolane -CH₂- (C4)1.8 - 2.2Multiplet (m)
Oxolane -CH- (C3)2.3 - 2.7Multiplet (m)
Oxolane -OCH₂- (C2)3.5 - 3.9Multiplet (m)

Predicted ¹³C NMR Spectral Data

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shifts are predicted based on the functional groups and their electronic environments.

  • Ester Carbonyl (C=O) : The carbonyl carbon of the ester group is significantly deshielded and will appear far downfield, typically in the range of 168-175 ppm .[2]

  • Ethyl Ester Carbons (-OCH₂CH₃) :

    • -OCH₂- : The methylene carbon is attached to an oxygen atom and will be found around 60-65 ppm .[2]

    • -CH₃ : The terminal methyl carbon will be the most upfield signal, appearing around 14-16 ppm .[2]

  • Alpha-Carbon (Cα) : This carbon is attached to the nitrogen and the carbonyl group. The presence of the electron-withdrawing nitrogen atom will shift it downfield to approximately 50-60 ppm .

  • Oxolane Ring Carbons :

    • -OCH₂- (C2 and C5) : The carbons adjacent to the ring oxygen will be deshielded and are expected in the range of 65-75 ppm . Due to the substitution at the 3-position, C2 and C5 are not equivalent and will appear as two distinct signals.

    • -CH₂- (C4) : This aliphatic carbon will be found further upfield, likely in the 25-35 ppm range.

    • -CH- (C3) : This methine carbon, being the point of attachment to the amino ester group, will be in a similar region to C4, around 30-40 ppm .

Summary of Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O168 - 175
-COOC H₂CH₃60 - 65
-COOCH₂C H₃14 - 16
α-C 50 - 60
Oxolane -C H₂O (C2 & C5)65 - 75 (two signals)
Oxolane -C H₂- (C4)25 - 35
Oxolane -C H- (C3)30 - 40

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, the following protocol is recommended.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its high boiling point. Alternatively, deuterated water (D₂O) can be used, but this will result in the exchange of the -NH₃⁺ protons.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Procedure :

    • Weigh the desired amount of the compound directly into a clean, dry NMR tube.

    • Add the deuterated solvent using a pipette.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

    • Visually inspect the solution to ensure there is no suspended particulate matter.

NMR Sample Preparation Workflow:

NMR_Sample_Preparation cluster_0 Preparation cluster_1 Quality Control cluster_2 Analysis weigh Weigh Sample (5-50 mg) dissolve Add Deuterated Solvent (e.g., DMSO-d6, 0.7 mL) weigh->dissolve into NMR tube mix Vortex/Sonicate to Dissolve dissolve->mix inspect Visually Inspect for Particulates mix->inspect acquire Acquire NMR Data inspect->acquire Homogeneous Solution

Caption: A streamlined workflow for preparing NMR samples.

NMR Instrument Setup and Data Acquisition
  • Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex multiplets of the oxolane ring.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : 12-16 ppm.

    • Number of Scans : 16-64 scans, depending on the concentration.

    • Relaxation Delay (d1) : 2-5 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : 200-220 ppm.

    • Number of Scans : 1024 or more scans may be required for a good signal-to-noise ratio.

    • Relaxation Delay (d1) : 2-5 seconds.

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational information, the complexity of the oxolane ring's proton signals necessitates 2D NMR experiments for complete and unambiguous assignment.

  • COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals which protons are coupled to each other. It will be invaluable for tracing the connectivity within the oxolane ring and confirming the coupling between the α-proton and the C3 proton of the ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the assignment of quaternary carbons like the carbonyl carbon, which will show a correlation to the α-proton and the ethyl methylene protons.[4]

2D NMR Correlation Logic:

2D_NMR_Logic cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_alpha H_C3 H-C3 H_alpha->H_C3 COSY C_alpha H_alpha->C_alpha HSQC C_carbonyl C=O H_alpha->C_carbonyl HMBC H_ethyl H-ethyl (CH2) H_ethyl->C_carbonyl HMBC C_ethyl C-ethyl (CH2) H_ethyl->C_ethyl HSQC

Caption: Visualization of key 2D NMR correlations for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous molecular structures. For drug development and quality control applications, it is imperative that these predictions are confirmed through the acquisition of actual experimental data using the protocols outlined herein. The use of 2D NMR techniques is strongly recommended for the complete and unambiguous structural elucidation of this molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Gottimukkala, V. R., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(61), 38657-38673. [Link][1]

  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][2]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Clive, D. L. J., & Chittiboyina, A. G. (2021). The Evolving Landscape of NMR Structural Elucidation. Molecules, 26(5), 1433. [Link][4]

  • PubChem. (n.d.). Glycine ethyl ester, hydrochloride. Retrieved from [Link][5]

  • NIST. (n.d.). Glycine, ethyl ester, hydrochloride. Retrieved from [Link][6]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][7]

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Exploratory

Mass spectrometry fragmentation patterns of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-2-(oxolan-3-yl)acetate Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-2-(oxolan-3-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of Ethyl 2-amino-2-(oxolan-3-yl)acetate, a heterocyclic amino acid ester of interest in synthetic chemistry and drug development. We delve into the principal cleavage pathways anticipated under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques. By dissecting the molecule's constituent functional groups—an ethyl ester, a primary amine, and an oxolane (tetrahydrofuran) ring—we can predict a series of characteristic fragment ions. This guide explains the causality behind these fragmentation reactions, including alpha-cleavages, inductive cleavages, and neutral losses, providing researchers with the foundational knowledge to identify and characterize this molecule and its analogues in complex matrices. A detailed experimental protocol is provided, alongside a visual fragmentation map, to serve as a practical reference for laboratory application.

Molecular Structure and Physicochemical Properties

Understanding the fragmentation behavior of a molecule begins with a thorough characterization of its structure. Ethyl 2-amino-2-(oxolan-3-yl)acetate is comprised of three key functional domains that dictate its behavior in a mass spectrometer.

  • Ethyl Ester Group: This group is susceptible to characteristic cleavages around the carbonyl moiety.

  • α-Amino Group: The nitrogen atom serves as a primary site for protonation in Electrospray Ionization (ESI) and directs alpha-cleavage pathways.

  • Oxolane (Tetrahydrofuran) Ring: This cyclic ether can undergo ring-opening reactions or cleavage adjacent to the ether oxygen.

The hydrochloride salt form is typically used to improve solubility and stability; in solution for ESI analysis, it readily dissociates to yield the protonated free base.

Table 1: Physicochemical Properties of Ethyl 2-amino-2-(oxolan-3-yl)acetate

PropertyValueSource
Chemical Formula (Free Base)C₈H₁₅NO₃[1]
Monoisotopic Mass (Free Base)173.1052 Da[1]
Predicted [M+H]⁺ (Protonated)174.1125 m/z[1]
Predicted [M+Na]⁺ (Sodiated)196.0944 m/z[1]

Foundational Principles of Ionization and Fragmentation

The method of ionization is a critical experimental choice that profoundly influences the resulting mass spectrum. The two most common techniques, ESI and Electron Ionization (EI), operate on different principles and thus reveal different structural information.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions already existing in solution into the gas phase.[2][3] For a molecule like Ethyl 2-amino-2-(oxolan-3-yl)acetate, the basic amino group is readily protonated in an acidic solution, forming the [M+H]⁺ ion. ESI typically results in minimal in-source fragmentation, making it ideal for determining the molecular weight of the intact molecule.[3] Subsequent fragmentation for structural elucidation is achieved in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented via collision-induced dissociation (CID).[4]

  • Electron Ionization (EI): EI is a "hard" ionization technique where the vaporized sample is bombarded with high-energy electrons (typically 70 eV).[5][6] This process ejects an electron from the molecule, creating an energetically unstable molecular ion (M⁺•) that rapidly undergoes extensive fragmentation.[6][7] The resulting pattern of fragment ions serves as a molecular "fingerprint." While often too energetic for large biomolecules, EI can provide rich structural detail for smaller organic molecules.

The fragmentation process itself is governed by fundamental chemical principles. Energetically unstable molecular ions break apart through predictable cleavage reactions to form more stable ions and neutral radicals or molecules.[7] Key mechanisms include:

  • Alpha (α)-Cleavage: The bond adjacent to a heteroatom (like nitrogen or oxygen) or a functional group breaks. This is a dominant pathway in amines, ethers, and carbonyl compounds.[8][9]

  • Inductive Cleavage: Driven by an electron-withdrawing group, this pathway results in heterolytic bond cleavage.

  • Rearrangement Reactions: These involve the transfer of an atom (often a hydrogen) to a different part of the ion, followed by cleavage. The McLafferty rearrangement is a classic example in carbonyl compounds.[7]

Predicted Fragmentation Pathways

Based on the established fragmentation rules for esters, amines, and cyclic ethers, we can propose a detailed fragmentation scheme for the protonated molecule ([M+H]⁺ at m/z 174) under CID conditions.

Pathway A: Cleavages Associated with the Ethyl Ester Group

The ester functionality provides several predictable fragmentation points.

  • Loss of Ethanol (C₂H₅OH): A common pathway for protonated esters is the neutral loss of ethanol (46.04 Da). This occurs via a rearrangement, leading to a stable acylium ion.

    • [M+H]⁺ (m/z 174.11) → [C₆H₈NO]⁺ (m/z 128.07) + C₂H₅OH

  • Loss of the Ethoxy Radical (•OC₂H₅): While less common in ESI, cleavage of the C-O bond can occur.

    • [M+H]⁺ (m/z 174.11) → [C₆H₁₂NO₂]⁺ (m/z 129.08) + •OC₂H₅

  • Formation of the Acetyl Ion: Cleavage of the bond between the alpha-carbon and the carbonyl carbon can lead to the loss of the amino-oxolane moiety.

    • [M+H]⁺ (m/z 174.11) → [CH₃CO]⁺ (m/z 43.02) + C₆H₁₃NO₂ (This fragment is more characteristic of EI but can be observed at higher collision energies).

Pathway B: Cleavages Driven by the α-Amino Group

The amino group is a strong driver of fragmentation, particularly through α-cleavage. For α-amino acids and their esters, a characteristic fragmentation cascade involves the sequential loss of water and carbon monoxide.[10]

  • Loss of Formic Acid (HCOOH) or (H₂O + CO): The most characteristic fragmentation of protonated α-amino acids is the loss of water and carbon monoxide (totaling 46.01 Da) to form an iminium ion.[11]

    • [M+H]⁺ (m/z 174.11) → [C₇H₁₄N]⁺ (m/z 112.11) + H₂O + CO

  • Loss of the Ethyl Formate Group (HCOOC₂H₅): Alpha-cleavage can result in the complete loss of the ester group (74.04 Da).

    • [M+H]⁺ (m/z 174.11) → [C₆H₁₂NO]⁺ (m/z 100.09) + HCOOC₂H₅

Pathway C: Fragmentation of the Oxolane Ring

The tetrahydrofuran ring can fragment through α-cleavage relative to the ether oxygen or through ring-opening mechanisms.[12]

  • Ring Opening and Cleavage: The protonated molecule can undergo cleavage within the oxolane ring. A common loss from such a ring is ethene (C₂H₄, 28.03 Da) or formaldehyde (CH₂O, 30.01 Da) after rearrangement.

  • Loss of the Oxolane Moiety: Cleavage of the bond between the alpha-carbon and the oxolane ring is a significant pathway.

    • [M+H]⁺ (m/z 174.11) → [C₄H₈NO₂]⁺ (m/z 102.05) + C₄H₇• (Loss of oxolanyl radical)

The following diagram illustrates these primary fragmentation pathways originating from the protonated molecular ion.

Fragmentation_Pattern M_H [M+H]⁺ m/z 174.11 C₈H₁₆NO₃⁺ frag_128 m/z 128.07 C₆H₈NO⁺ M_H->frag_128 - C₂H₅OH (46.04 Da) (Pathway A) frag_112 m/z 112.11 C₇H₁₄N⁺ M_H->frag_112 - (H₂O + CO) (46.01 Da) (Pathway B) frag_100 m/z 100.09 C₆H₁₂NO⁺ M_H->frag_100 - HCOOC₂H₅ (74.04 Da) (Pathway B) frag_102 m/z 102.05 C₄H₈NO₂⁺ M_H->frag_102 - C₄H₇• (57.07 Da) (Pathway C)

Caption: Proposed ESI-MS/MS Fragmentation of Ethyl 2-amino-2-(oxolan-3-yl)acetate.

Summary of Predicted Fragment Ions

For clarity and quick reference, the key predicted fragment ions and their origins are summarized below. This table serves as a predictive guide for interpreting experimental data.

Table 2: Predicted Key Fragment Ions from [M+H]⁺ (m/z 174.11)

Predicted m/zIon FormulaProposed Origin / Neutral LossPathway
128.07[C₆H₈NO]⁺Loss of ethanol (-C₂H₅OH)A
112.11[C₇H₁₄N]⁺Sequential loss of water and carbon monoxide (-H₂O, -CO)B
102.05[C₄H₈NO₂]⁺Cleavage of Cα-C(oxolane) bond (-•C₄H₇)C
100.09[C₆H₁₂NO]⁺Loss of ethyl formate (-HCOOC₂H₅)B

Experimental Protocol for Mass Spectrometric Analysis

This protocol outlines a robust methodology for acquiring high-quality mass spectra of the target analyte using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI.

5.1. Sample and Reagent Preparation

  • Analyte Stock Solution: Accurately weigh ~1 mg of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Causality: Using a mobile phase-matched solvent prevents peak distortion during chromatographic analysis. The formic acid ensures the analyte is protonated for positive mode ESI.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

5.2. LC-MS/MS Instrumentation and Parameters

  • LC System: A standard UHPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min. Causality: A gradient elution is used to ensure the analyte is well-retained and separated from any potential impurities or solvent front effects.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 350 °C. Causality: These temperatures and gas flows are optimized for efficient desolvation of the droplets to maximize ion transfer into the gas phase.

  • Data Acquisition:

    • MS1 (Full Scan): Scan a mass range of m/z 50-300 to identify the protonated precursor ion ([M+H]⁺ at m/z 174.11).

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 174.11 and fragment it using CID.

      • Collision Gas: Argon.

      • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). Causality: Ramping the collision energy is a self-validating step. It allows for the observation of primary fragments at low energies and more extensive fragmentation at higher energies, providing a complete picture of the fragmentation cascade.

Conclusion

The mass spectrometric fragmentation of Ethyl 2-amino-2-(oxolan-3-yl)acetate is a predictable process governed by the chemical nature of its ester, amine, and cyclic ether functionalities. Under ESI-MS/MS conditions, the protonated molecule at m/z 174.11 is expected to yield characteristic fragment ions at m/z 128 (loss of ethanol), m/z 112 (loss of H₂O and CO), and m/z 100 (loss of ethyl formate). By understanding these foundational pathways, researchers can confidently use mass spectrometry to identify this compound, distinguish it from its isomers, and characterize related structures in various applications, from quality control in synthesis to metabolite identification in drug development pipelines.

References

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Foundational

Preliminary In Vitro Toxicity Screening of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride: A Technical Guide

Executive Summary Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (CAS: 1393529-84-4) is an advanced unnatural amino acid building block featuring a tetrahydrofuran (oxolane) ring [1]. As pharmaceutical pipelines incr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (CAS: 1393529-84-4) is an advanced unnatural amino acid building block featuring a tetrahydrofuran (oxolane) ring [1]. As pharmaceutical pipelines increasingly rely on sp3-rich, non-canonical amino acids to improve target binding and structural novelty, assessing the preliminary safety profile of these scaffolds is critical. This whitepaper outlines a self-validating in vitro toxicity screening strategy specifically tailored for this compound, focusing on cytotoxicity, genotoxicity, and cardiotoxicity.

Structural Liabilities and Screening Rationale

Before initiating empirical testing, a mechanistic review of the compound's structure dictates the specific screening parameters required. As a Senior Application Scientist, it is vital to understand why a molecule might fail, rather than just running it through a blind panel.

  • Oxolane (Tetrahydrofuran) Ring: The sp3-hybridized oxygen-containing ring is susceptible to CYP450-mediated oxidation. This can potentially yield reactive epoxides or ring-opened aldehydes that act as electrophiles. This structural liability necessitates the inclusion of exogenous metabolic activation (S9 fraction) during genotoxicity screening.

  • Ethyl Ester Moiety: The ethyl acetate group is readily hydrolyzed by ubiquitous intracellular carboxylesterases to yield the free carboxylic acid. The screening must account for the toxicity of both the highly permeable parent ester and the charged, potentially trapped acid metabolite.

  • Unnatural Amino Acid Backbone: Non-canonical amino acids can competitively inhibit endogenous amino acid transporters or be misincorporated during protein translation, leading to delayed cytotoxicity that might not be visible in rapid 12-hour assays.

The Self-Validating Screening Cascade

To establish a robust safety profile, we employ a tiered, self-validating approach. Every protocol described below functions as a closed-loop system: it incorporates internal controls to ensure that the biological system is responsive, thereby guaranteeing the trustworthiness of the resulting data.

Workflow Start Compound: Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl Cytotox Cytotoxicity (HepG2) CellTiter-Glo Assay Start->Cytotox Genotox Genotoxicity (Ames) OECD 471 (± S9 Mix) Start->Genotox Cardiotox Cardiotoxicity hERG Patch-Clamp Start->Cardiotox Decision Go/No-Go Decision Data Integration Cytotox->Decision Genotox->Decision Cardiotox->Decision

Fig 1. Early-stage in vitro toxicity screening workflow for oxolane derivatives.

Hepatotoxicity & General Cytotoxicity: HepG2 CellTiter-Glo Assay

Causality: The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many human hepatic enzymes, making them ideal for assessing baseline cytotoxicity and metabolic liabilities of the oxolane ring. Self-Validation: The assay uses 0.1% DMSO as a vehicle (negative) control to establish baseline viability, and Chlorpromazine as a positive control to validate the assay's sensitivity to known hepatotoxins.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride in DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve (final assay concentrations: 0.1 µM to 300 µM).

  • Dosing: Treat cells with the compound, ensuring the final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced toxicity. Include vehicle and positive controls.

  • Incubation: Incubate for 48 hours. This extended timeframe is critical to allow for both acute toxicity and delayed effects (e.g., unnatural amino acid misincorporation during protein synthesis).

  • Quantification: Add CellTiter-Glo® reagent (equal to the culture volume) to lyse cells and stabilize the luminescent signal, which is directly proportional to the ATP present (a marker of metabolically active cells).

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: To determine if the compound or its oxidized metabolites induce point mutations (base substitutions or frameshifts). We adhere to the [2], which is the international regulatory gold standard for this assessment. Self-Validation: The assay requires strain-specific positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene with S9) to prove the bacteria are capable of reversion, alongside sterility controls to rule out false positives from contamination.

AmesLogic TestItem Test Item (Oxolane Scaffold) S9 Rat Liver S9 Fraction (CYP450 Enzymes) TestItem->S9 Metabolic Activation (+S9) DNA Bacterial DNA (Salmonella / E. coli) TestItem->DNA Direct Action (-S9) Metabolite Reactive Metabolites (e.g., Epoxides) S9->Metabolite Oxidation Metabolite->DNA DNA Adduct Formation Mutation Reverse Mutation (Histidine Independence) DNA->Mutation Colony Growth

Fig 2. Mechanistic pathway of metabolic activation in the Ames test (OECD 471).

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Metabolic Activation: Prepare 10% rat liver S9 mix (induced by Aroclor 1254) with necessary cofactors (NADP, G6P) to simulate mammalian CYP450 metabolism.

  • Pre-incubation Method: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (up to 5 mg/plate, limited by solubility), and 0.5 mL of S9 mix (or phosphate buffer for the -S9 arm). Incubate at 37°C for 20 minutes to allow metabolic conversion of the oxolane ring.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin (or tryptophan for E. coli). Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

Cardiotoxicity: Automated hERG Patch-Clamp Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism for drug-induced QT interval prolongation and fatal arrhythmias (Torsades de Pointes). The mandates this assessment [3]. Self-Validation: The protocol requires a seal resistance of >1 GΩ for data inclusion (ensuring membrane integrity) and uses E-4031 (a known hERG inhibitor) as a positive control to validate channel responsiveness.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration, verifying that seal resistance exceeds 1 GΩ.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at escalating concentrations (1 µM, 10 µM, 30 µM, 100 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Analysis: Measure the peak tail current amplitude relative to the baseline vehicle control. Calculate the IC₅₀ for hERG inhibition.

Data Presentation and Go/No-Go Thresholds

To facilitate rapid decision-making in the drug development pipeline, the quantitative data extracted from these assays must be evaluated against established safety thresholds.

AssayTarget MetricHigh Risk (No-Go)Moderate Risk (Flag)Low Risk (Go)
Cytotoxicity (HepG2) IC₅₀ (µM)< 10 µM10 - 50 µM> 50 µM
Ames Test (-S9 / +S9) Fold-increase in revertants≥ 2-fold (TA98/100) or ≥ 3-fold (others)Dose-dependent but sub-threshold< 2-fold over vehicle
hERG Patch-Clamp IC₅₀ (µM)< 1 µM1 - 10 µM> 10 µM

Interpretation: For Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, achieving an IC₅₀ > 50 µM in HepG2, an IC₅₀ > 10 µM in the hERG assay, and a strictly negative Ames test (both with and without S9 activation) would clear the scaffold for further downstream derivatization and in vivo pharmacokinetic studies.

References

  • Title: Test No. 471: Bacterial Reverse Mutation Test (OECD Guidelines for the Testing of Chemicals, Section 4) Source: OECD iLibrary URL: [Link]

  • Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Incorporating Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Rationale The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug development and protein engineering. By introducing specialized functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug development and protein engineering. By introducing specialized functional groups, researchers can achieve precise control over a peptide's structural rigidity, proteolytic stability, and pharmacokinetic profile[].

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a highly valuable UAA building block. It features an oxolane (tetrahydrofuran) ring attached directly to the alpha-carbon. This sterically constrained, hydrogen-bond-accepting side chain dramatically alters the local folding landscape of the peptide, often improving aqueous solubility and target receptor affinity compared to natural hydrophobic residues like valine or leucine.

However, incorporating this specific compound into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a fundamental chemical barrier: the carboxyl group is protected as an ethyl ester, and the amine is a hydrochloride salt. This guide details the mechanistic causality and validated protocols required to convert this raw material into an SPPS-ready building block and successfully couple it to a growing peptide chain.

Mechanistic Causality: Overcoming the Ester Barrier

As a Senior Application Scientist, I frequently observe synthesis failures when researchers attempt to directly couple amino acid esters to resin-bound peptides. Direct incorporation of an ethyl ester into the growing N-terminus of a peptide chain is chemically impossible without prior saponification.

In standard Fmoc-SPPS, the alpha-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is selectively removed using piperidine[2]. The most common α-amino-protecting groups for solid-phase peptide synthesis dictate the entire orthogonal protection strategy[3].

If one were to protect the amine of our starting material with Fmoc first, the subsequent hydrolysis of the ethyl ester would be highly problematic. Standard alkaline saponification (e.g., LiOH or NaOH) would simultaneously cleave the base-labile Fmoc group. While specialized, mild ester hydrolysis conditions exist for Fmoc-protected amino acids (such as calcium(II) iodide-mediated deprotection[4]), they are kinetically slow and often result in lower yields.

The Logical Solution (Causality): We invert the sequence. By performing the alkaline hydrolysis of the ethyl ester before Fmoc protection, we can utilize robust, highly efficient strong bases (LiOH) without risking protecting group cleavage. Once the free amino acid is generated, we protect the amine using Fmoc-OSu under mildly basic conditions. Fmoc-OSu is explicitly chosen over Fmoc-Cl because its lower reactivity prevents the formation of unwanted Fmoc-dipeptide oligomers (Schotten-Baumann conditions).

Physicochemical Data

Before initiating the synthetic workflow, it is critical to verify the parameters of the starting material and the target SPPS conditions.

Table 1: Physicochemical Properties of the Starting Material

PropertyValue
Chemical Name Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
CAS Number 1393529-84-4
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
Physical State Solid (Stable hydrochloride salt)

Table 2: Optimized SPPS Coupling Parameters for the Fmoc-UAA-OH

ParameterReagent / ConditionEquivalents
Building Block Fmoc-2-amino-2-(oxolan-3-yl)acetic acid3.0 - 4.0 eq
Coupling Reagent HATU2.9 - 3.9 eq
Base DIPEA (N,N-Diisopropylethylamine)6.0 - 8.0 eq
Solvent Anhydrous DMFN/A
Reaction Time 60 - 90 minutesN/A

Note: HATU is selected as the coupling reagent because the oxolane ring introduces significant steric bulk adjacent to the alpha-carbon, requiring a highly efficient uronium-based activator.

Experimental Workflows (Visualizations)

Below are the logical workflows governing the preparation and incorporation of the UAA.

G A Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl (Starting Material) B Alkaline Hydrolysis (LiOH, THF/H2O) A->B C Free Amino Acid (Intermediate) B->C D Fmoc Protection (Fmoc-OSu, Na2CO3) C->D E Fmoc-UAA-OH (SPPS-Ready) D->E

Workflow for converting the UAA ester hydrochloride into an SPPS-ready Fmoc-protected building block.

SPPS Start Peptidyl-Resin Deprot Fmoc Deprotection (20% Piperidine in DMF) Start->Deprot Wash DMF Washing Deprot->Wash Couple UAA Coupling (Fmoc-UAA-OH, HATU, DIPEA) Couple->Wash Wash->Couple Cleave TFA Cleavage & Isolation Wash->Cleave

Standard Fmoc-SPPS cycle incorporating the synthesized Fmoc-UAA-OH.

Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , meaning diagnostic checks are built into the workflow to confirm the success of each step before proceeding.

Protocol A: Synthesis of Fmoc-2-amino-2-(oxolan-3-yl)acetic acid

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve 10 mmol (2.10 g) of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and distilled water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30 mmol (1.26 g) of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: 1 eq neutralizes the HCl salt, 1 eq hydrolyzes the ester, and 1 eq maintains the alkaline environment.

  • Stir the reaction at room temperature for 4 hours.

  • Validation Check: Spot the mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the high-Rf ester spot and the appearance of a baseline, Ninhydrin-positive spot confirms complete hydrolysis to the free amino acid.

Step 2: Fmoc Protection

  • To the crude aqueous mixture from Step 1, add Sodium Carbonate (Na₂CO₃) to adjust the pH to approximately 9.0.

  • Dissolve 11 mmol (3.71 g) of Fmoc-OSu in 10 mL of THF and add it dropwise to the vigorously stirring aqueous solution over 30 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Validation Check: Perform TLC (Eluent: DCM/MeOH 9:1). A UV-active spot with a higher Rf than the baseline indicates successful Fmoc protection.

  • Evaporate the THF under reduced pressure. Wash the remaining aqueous phase with Diethyl Ether (2 x 15 mL) to remove unreacted Fmoc-OSu and byproducts.

  • Carefully acidify the aqueous phase to pH 2.0 using 1M HCl.

  • Extract the precipitated Fmoc-protected amino acid with Ethyl Acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the SPPS-ready building block: Fmoc-2-amino-2-(oxolan-3-yl)acetic acid .

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin (e.g., Rink Amide AM resin) in anhydrous DMF for 30 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group[2].

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Validation Check: Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.

Step 2: UAA Coupling

  • In a separate vial, dissolve 3.0 eq of the synthesized Fmoc-2-amino-2-(oxolan-3-yl)acetic acid and 2.9 eq of HATU in a minimal volume of anhydrous DMF.

  • Add 6.0 eq of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Let it pre-activate for 2 minutes.

  • Add the activated UAA solution to the resin. Agitate at room temperature for 60 to 90 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 x 1 min).

  • Validation Check: Perform a Kaiser test. The beads should remain colorless/yellow. If the beads are slightly blue, repeat the coupling step (double coupling) due to the steric hindrance of the oxolane ring.

Step 3: Cleavage

  • Following the completion of the peptide sequence, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream LC-MS analysis.

References

  • Source: bocsci.
  • Source: wikipedia.
  • Source: acs.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)

Sources

Application

Application Notes &amp; Protocols: Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride as a Strategic Chiral Building Block in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the application of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, a chiral building block of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, a chiral building block of significant interest in contemporary drug discovery. We will explore the strategic value of incorporating the oxolane (tetrahydrofuran) moiety into drug candidates, focusing on its role in enhancing physicochemical properties. This guide furnishes a comprehensive profile of the title compound, detailed, step-by-step protocols for its use in standard amide bond formation, and a discussion of its broader synthetic potential. The content herein is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, sp³-rich scaffolds to create novel therapeutics with improved pharmacological profiles.

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

Modern drug discovery is increasingly focused on moving beyond flat, aromatic, and often lipophilic molecules to explore three-dimensional chemical space. This "escape from flatland" strategy addresses common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects. Chiral building blocks containing sp³-rich, saturated heterocyclic systems are pivotal to this effort.[1]

The oxolane (tetrahydrofuran) ring, in particular, has emerged as a highly valuable motif.[2] Its incorporation can confer several benefits:

  • Improved Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve solvation, thereby increasing solubility.[3]

  • Enhanced Metabolic Stability: The oxolane ring can serve as a bioisosteric replacement for more metabolically vulnerable groups, such as a gem-dimethyl group, by blocking sites of oxidative metabolism without significantly increasing lipophilicity.[3]

  • Favorable Pharmacokinetics: The balance of polarity and lipophilicity imparted by the oxolane moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

  • Precise Stereochemical Control: As a chiral building block, Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride provides a pre-defined stereocenter, which is critical for ensuring selective interaction with biological targets and minimizing off-target toxicity associated with unwanted enantiomers.[5][6]

This guide focuses on the practical application of this specific building block, providing a foundation for its integration into drug discovery pipelines.

Compound Profile: Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride

This compound is a non-natural, chiral α-amino acid ester supplied as a hydrochloride salt to improve shelf-life and handling. Its structure combines the key functional handles necessary for peptide synthesis and other derivatizations.

PropertyValueSource
Chemical Name ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Synonym(s) ethyl amino(tetrahydro-3-furanyl)acetate hydrochloride[7]
Molecular Formula C₈H₁₅NO₃ · HCl
Molecular Weight 209.67 g/mol (as HCl salt)-
CAS Number 1393529-84-4[8]
Physical Form Yellow Liquid (for the free base)[7]
Purity Typically ≥95%[7]
Storage Store at 0-8 °C[7]

Note: Physical properties can vary by supplier. Always refer to the supplier-specific Certificate of Analysis.

Core Application: Protocol for Amide Bond Formation

The primary amine of Ethyl 2-amino-2-(oxolan-3-yl)acetate is its most versatile reactive handle, making it an ideal substrate for forming amide bonds with carboxylic acids. The following protocol describes a general, robust procedure using HATU, a common and efficient peptide coupling reagent.

Protocol 1: HATU-Mediated Amide Coupling

This protocol details the coupling of a generic carboxylic acid (R-COOH) with Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.

Causality and Rationale:

  • Amine Neutralization: The starting material is a hydrochloride salt. The primary amine must be deprotonated to its free, nucleophilic form to react. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is used to avoid competing reactions.

  • Carboxylic Acid Activation: The coupling reagent HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the free amine.

  • Reaction Environment: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are used to ensure all reagents are solubilized and to prevent hydrolysis of the activated intermediate.

Materials:

  • Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.0 - 1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in a minimal amount of anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Acid Activation: Add HATU (1.1 eq) to the solution. Stir for 5-10 minutes at room temperature.

  • Amine Preparation (in a separate flask): In a separate flask, dissolve Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (1.0 eq) in anhydrous DMF or DCM.

  • Neutralization: Add DIPEA (2.5 eq) to the amine solution. Stir for 10-15 minutes at room temperature. The initial equivalent of base neutralizes the HCl salt, while the excess maintains a basic environment for the coupling reaction.

  • Coupling Reaction: Slowly add the neutralized amine solution from Step 4 to the activated carboxylic acid mixture from Step 2.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with a larger volume of ethyl acetate or DCM. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

    • Water (1x).

    • Brine (1x) to facilitate phase separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_prep Reagent Preparation cluster_reaction Coupling & Work-up Acid 1. Dissolve Carboxylic Acid in Anhydrous DMF HATU_add 2. Add HATU to Activate Acid Acid->HATU_add Stir 5-10 min Combine 5. Combine Activated Acid and Neutralized Amine HATU_add->Combine Amino_ester 3. Dissolve Amino Ester HCl in Anhydrous DMF Base_add 4. Add DIPEA to Neutralize Amine Amino_ester->Base_add Stir 10-15 min Base_add->Combine Monitor 6. Stir at RT (Monitor by TLC/LC-MS) Combine->Monitor Workup 7. Aqueous Work-up (NaHCO3, Brine) Monitor->Workup Purify 8. Dry, Concentrate & Purify (Chromatography) Workup->Purify

Caption: Workflow for HATU-mediated amide coupling.

Synthetic Potential & Advanced Applications

Beyond simple amide coupling, Ethyl 2-amino-2-(oxolan-3-yl)acetate serves as a versatile intermediate for accessing other valuable chiral building blocks.

  • N-Functionalization: The primary amine can undergo standard transformations such as reductive amination, N-alkylation, or N-arylation (e.g., Buchwald-Hartwig coupling) to introduce further diversity.

  • Ester Hydrolysis: Saponification of the ethyl ester (e.g., with LiOH in a THF/water mixture) yields the corresponding free α-amino acid, which can be used in solid-phase peptide synthesis (SPPS) or other applications requiring a free carboxylate.

  • Ester Reduction: Reduction of the ester to the primary alcohol (e.g., using LiBH₄ or LiAlH₄) produces a chiral 1,2-amino alcohol.[9] This is a highly prized scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.

G Start Ethyl 2-amino-2- (oxolan-3-yl)acetate Amide Amide Product Start->Amide R-COOH, Coupling Agent AminoAcid Chiral α-Amino Acid Start->AminoAcid LiOH, H₂O/THF (Hydrolysis) AminoAlcohol Chiral Amino Alcohol Start->AminoAlcohol LiBH₄ or LiAlH₄ (Reduction) N_Alkylated N-Alkylated/Arylated Amine Start->N_Alkylated R-X, Base or Reductive Amination

Caption: Synthetic potential of the building block.

Data Interpretation & Quality Control

Verifying the successful synthesis and purity of the final product is critical.

Analysis TechniqueExpected Outcome for a Typical Amide Product
¹H NMR Appearance of new signals corresponding to the coupled carboxylic acid fragment. Disappearance of the NH₂ signal and appearance of a new amide N-H signal (typically a broad singlet or triplet, δ 7-9 ppm). Characteristic shifts for the oxolane and ethyl ester protons should remain.
LC-MS A new peak with the expected mass-to-charge ratio ([M+H]⁺) for the coupled product. The purity can be estimated from the peak area at a suitable wavelength (e.g., 214/254 nm).
High-Resolution Mass Spectrometry (HRMS) Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule to within a few parts per million (ppm).
Chiral HPLC If racemization during the coupling reaction is a concern, analysis on a chiral column can confirm the enantiomeric excess (ee) of the product. This is compared against the ee of the starting material.[5]

Conclusion

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a powerful and strategic chiral building block for modern drug discovery. Its pre-installed oxolane ring offers a validated method for improving key drug-like properties, including solubility and metabolic stability. The straightforward and robust protocols for its incorporation into target molecules, primarily through amide bond formation, make it an accessible and valuable tool for medicinal chemists. By enabling the exploration of novel, three-dimensional chemical space, this building block facilitates the design and synthesis of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Wessjohann, L. A., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Gaponova, I., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

  • European Chemicals Agency. ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Manne, S. R., et al. (2018). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Rautio, J., et al. (2016). Amino Acids in the Development of Prodrugs - PMC. National Center for Biotechnology Information. [Link]

  • University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. Phys.org. [Link]

  • Wang, X., et al. (2017). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC. National Center for Biotechnology Information. [Link]

  • PubChemLite. Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. PubChemLite. [Link]

  • Lemaire, G., et al. (2016). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]

  • Singh, A., & Pathak, R. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. [Link]

  • De, B., et al. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2025). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

  • Zhang, Z., et al. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Publications. [Link]

  • Pereira, D. M., et al. (2025). Amino Acids in the Development of Prodrugs. ResearchGate. [Link]

  • Chemsky. (2026). High Purity Chiral Building Blocks in Modern Pharma. Chemsky. [Link]

  • Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. ACS Publications. [Link]

  • Singh, A., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

Sources

Method

Application Note: Integrating Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities such as rapid proteolytic degradation and poor membrane permeability. Ethyl 2-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities such as rapid proteolytic degradation and poor membrane permeability. Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a highly specialized, unnatural amino acid building block featuring a tetrahydrofuran (oxolane) side chain. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to successfully incorporate this constrained scaffold into modern drug discovery workflows.

Mechanistic Rationale: The Role of the Oxolane Scaffold

The incorporation of oxolane-containing amino acids is not merely a structural novelty; it is a calculated pharmacological intervention. Native aliphatic amino acids (e.g., Leucine, Isoleucine) provide necessary hydrophobic interactions but offer no resistance to endogenous proteases and lack dipole-driven solvation benefits.

  • Conformational Constraint : Furanoid and tetrahydrofuran-based amino acids restrict backbone dihedral angles ( ϕ and ψ ), effectively inducing folded secondary structures such as β -turns[1]. This pre-organization reduces the entropic penalty upon receptor binding.

  • Metabolic Shielding : The steric bulk of the oxolane ring adjacent to the α -carbon acts as a physical shield against proteolytic enzymes, significantly extending the plasma half-life of the peptidomimetic[2].

  • Modulated Lipophilicity : Unlike purely hydrocarbon side chains, the ethereal oxygen within the oxolane ring acts as a hydrogen-bond acceptor. This improves aqueous solubility and allows for novel binding interactions within the target protein's active site[3].

Rational_Design native Native Peptide (Protease Susceptible) oxo Oxolane Incorporation (Unnatural AA) native->oxo Design steric Steric Shielding (Increased Half-life) oxo->steric conf Conformational Constraint (Target Affinity) oxo->conf hbond H-Bond Acceptor (Solvation/Binding) oxo->hbond lead Optimized Lead Peptidomimetic steric->lead conf->lead hbond->lead

Pharmacological advantages of oxolane amino acid incorporation.

Physicochemical & Pharmacokinetic Profiling

Before integrating this building block into a synthetic pipeline, it is crucial to understand its baseline properties. The table below summarizes the quantitative data driving its application.

PropertyValueImplication for Peptidomimetic Design
Chemical Name Ethyl 2-amino-2-(oxolan-3-yl)acetate HClStable salt form; requires free-basing for coupling.
Molecular Weight 209.67 g/mol (HCl salt)Low molecular weight building block, maintaining drug-like properties.
H-Bond Donors 1 (Amine)Participates in critical backbone hydrogen bonding.
H-Bond Acceptors 3 (Ester x2, Oxolane x1)Oxolane oxygen enhances dipole interactions and aqueous solubility.
C-Terminus Status Ethyl Ester ProtectedIdeal for solution-phase C-terminal extension; requires saponification for internal SPPS.

Experimental Workflows & Protocols

Because the commercially available reagent is an ethyl ester hydrochloride , it cannot be directly used for internal sequence elongation in standard Solid-Phase Peptide Synthesis (SPPS). The following self-validating protocols detail the necessary conversion and subsequent coupling.

Protocol A: Saponification and Fmoc-Protection (Preparation for SPPS)

Causality Insight: We utilize Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) for the saponification step. The milder nature of the Li+ cation minimizes the risk of base-catalyzed epimerization at the sensitive α -carbon, preserving the stereochemical integrity of the building block.

Step-by-Step Methodology:

  • Ester Hydrolysis : Dissolve 1.0 eq of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride in a 3:1 mixture of THF/H₂O. Cool to 0°C.

  • Base Addition : Add 2.5 eq of LiOH·H₂O portion-wise. Stir at 0°C for 2 hours, then allow to reach room temperature.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting mass ( m/z 174 for free base) disappears and the free acid ( m/z 146) becomes the dominant peak.

  • Fmoc Protection : To the same reaction vessel, add 1.2 eq of Sodium Carbonate (Na₂CO₃) followed by 1.1 eq of Fmoc-OSu dissolved in THF. Stir for 12 hours at room temperature.

  • Workup : Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via flash chromatography (DCM/MeOH gradient) to yield Fmoc-2-amino-2-(oxolan-3-yl)acetic acid .

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling

Causality Insight: The oxolane ring creates significant steric hindrance adjacent to the α -amine. Standard carbodiimides (e.g., DIC) or HBTU often result in incomplete coupling. Therefore, HATU is strictly mandated; its 7-aza-1-hydroxybenzotriazole leaving group accelerates the formation of the highly reactive active ester, overcoming the steric barrier[1].

Step-by-Step Methodology:

  • Resin Swelling : Swell the peptidyl-resin in DMF for 30 minutes.

  • Deprotection : Treat the resin with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).

  • Activation : In a separate vial, dissolve 3.0 eq of the synthesized Fmoc-2-amino-2-(oxolan-3-yl)acetic acid and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA. Stir for 1 minute to pre-activate.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

    • Self-Validation Check (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents. A colorless or pale yellow bead indicates complete coupling. A blue bead indicates unreacted amines, necessitating a second coupling cycle with fresh reagents.

  • Capping : If trace unreacted amines remain, treat with Acetic Anhydride/DIPEA in DMF (1:1:8) for 10 minutes to prevent deletion sequences.

SPPS_Workflow step1 1. Ester Hydrolysis LiOH, THF/H2O step2 2. Fmoc Protection Fmoc-OSu, Na2CO3 step1->step2 Intermediate Isolation step3 3. SPPS Coupling HATU / DIPEA step2->step3 Fmoc-Oxo-OH step4 4. Cleavage & Deprotection TFA Cocktail step3->step4 Sequence Complete step5 5. RP-HPLC Purification Target Peptidomimetic step4->step5 Crude Peptide

Workflow for converting the ethyl ester building block for SPPS.

Analytical Validation & Cleavage

Following the successful elongation of the peptidomimetic sequence, cleavage from the solid support must account for the ethereal oxygen of the oxolane ring, which can be sensitive to highly concentrated acids over prolonged periods.

  • Cleavage Cocktail : Use Reagent K (TFA/Thioanisole/Water/Phenol/EDT 82.5:5:5:5:2.5) for exactly 2 hours at room temperature. The scavengers (EDT and Thioanisole) are critical to prevent carbocation-mediated alkylation of the oxolane ring.

  • Precipitation : Filter the resin and precipitate the crude peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether.

  • Final Validation : Analyze the crude peptidomimetic via High-Resolution Mass Spectrometry (HRMS) and analytical RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to confirm the correct mass and assess diastereomeric purity.

Sources

Application

Application Note and Protocols for the Preparation of Stable Stock Solutions of Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride for Bioassays

Introduction: The Criticality of Reliable Compound Management in Bioassays Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a molecule of interest in drug discovery and chemical biology research. As with any screeni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Reliable Compound Management in Bioassays

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a molecule of interest in drug discovery and chemical biology research. As with any screening compound, the integrity and reproducibility of bioassay data are fundamentally dependent on the quality and stability of the compound stock solutions. Inconsistent or degraded stock solutions can lead to misleading results, wasting valuable time and resources. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stable stock solutions of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride to ensure the reliability and accuracy of experimental outcomes.

This guide moves beyond a simple recitation of steps, delving into the chemical rationale behind each recommendation. By understanding the "why," researchers can adapt and troubleshoot protocols effectively, ensuring the self-validating nature of their experimental workflows.

Chemical Profile and Inherent Instabilities

A thorough understanding of the physicochemical properties of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is paramount for developing robust handling and storage protocols.

Key Structural Features and Their Implications:

  • Ethyl Ester Moiety: The ethyl ester group is susceptible to hydrolysis, particularly in aqueous solutions. This degradation pathway is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol[3][4]. The rate of hydrolysis is pH-dependent, with the slowest rates typically observed in the slightly acidic to neutral pH range[4].

  • Oxolane (Tetrahydrofuran) Ring: The tetrahydrofuran ring is generally stable but can be susceptible to photo-oxidation and degradation under harsh conditions[5][6].

Potential for Hygroscopicity and Photosensitivity:

Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere[7]. This can impact the accurate weighing of the compound and introduce water that may accelerate degradation. While specific data on the photosensitivity of this compound is unavailable, compounds with similar structural motifs should be handled with care to minimize exposure to light, which can catalyze degradation[5].

Materials and Reagents

Ensuring the quality of all materials and reagents is the first step towards a reliable stock solution.

Reagent/MaterialSpecificationRationale
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride >95% purityHigh purity minimizes the presence of impurities that could interfere with the bioassay or catalyze degradation.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredAnhydrous DMSO minimizes water content, thereby reducing the risk of hydrolysis. High purity and sterility are crucial for cell-based assays[8].
Sterile, Nuclease-Free Microcentrifuge Tubes 1.5 mL or 2.0 mLPrevents contamination of the stock solution.
Calibrated Pipettes and Sterile, Nuclease-Free Tips ---Ensures accurate and precise dispensing of solvents and stock solutions.
Analytical Balance Readable to at least 0.1 mgNecessary for accurate weighing of the compound.
Vortex Mixer ---Facilitates complete dissolution of the compound.
Sonicator (Optional) Water bath or probe sonicatorCan be used to aid in the dissolution of sparingly soluble compounds.
Desiccator ---Provides a dry environment for storing the solid compound.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

The use of an aprotic solvent like DMSO for the primary stock solution is highly recommended to mitigate the risk of ester hydrolysis[9][10].

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Before opening the vial of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing the Compound: In a controlled environment with low humidity, accurately weigh the desired amount of the compound into a sterile microcentrifuge tube using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired final concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes. Visually inspect the solution to ensure complete dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, immediately aliquot the primary stock solution into single-use volumes in sterile microcentrifuge tubes[8].

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C for long-term stability[11][12][13][14].

Rationale for Key Steps:

  • Equilibration in a Desiccator: Minimizes the hygroscopic uptake of water, ensuring accurate weighing.

  • Use of Anhydrous DMSO: Creates a non-aqueous environment that significantly slows down the rate of ester hydrolysis.

  • Aliquoting: Prevents the degradation that can occur with multiple freeze-thaw cycles and reduces the risk of contamination.

  • Low-Temperature Storage: Cryopreservation significantly reduces the rate of chemical degradation, preserving the integrity of the compound over extended periods[12][14][15][16].

Protocol 2: Preparation of Aqueous Working Solutions for Bioassays

For most biological assays, the DMSO stock solution will need to be diluted into an aqueous buffer or cell culture medium. This step introduces the risk of hydrolysis, making careful preparation and immediate use critical.

Step-by-Step Methodology:

  • Thawing the Primary Stock: Thaw a single aliquot of the primary DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a large dilution factor is required, perform an intermediate dilution of the primary stock in DMSO to minimize pipetting errors.

  • Final Dilution in Aqueous Buffer: Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation of the compound. Gently mix the solution immediately after adding the DMSO stock.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is at a level that is tolerated by the biological system (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize the potential for ester hydrolysis.

Causality Behind Experimental Choices:

  • Adding DMSO to Aqueous Buffer: This method ensures a rapid and uniform dispersion of the compound in the aqueous phase, reducing the likelihood of localized high concentrations that could lead to precipitation.

  • Immediate Use: The presence of water in the final working solution creates an environment where ester hydrolysis can occur. Using the solution immediately minimizes the time for this degradation to take place.

Stability Assessment: A Self-Validating System

It is imperative to experimentally verify the stability of the stock solutions under your specific storage and handling conditions.

Experimental Workflow for Stability Testing:

A robust stability study should assess the compound's integrity over time under different conditions.

Caption: Workflow for assessing the stability of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride stock solutions.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: To quantify the parent compound and detect the appearance of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of any degradation products, which can help in elucidating the degradation pathway.

Summary of Recommended Storage Conditions

Based on general principles for similar compounds, the following storage conditions are recommended. However, these should be confirmed with an in-house stability study.

Solution TypeSolventStorage TemperatureRecommended Shelf-Life (to be verified)
Primary Stock Anhydrous DMSO-20°CUp to 6 months
Primary Stock Anhydrous DMSO-80°C> 6 months
Working Solution Aqueous Buffer/MediumN/AFor immediate use only

Conclusion: Ensuring Data Integrity Through Best Practices

The reliability of bioassay results begins with the meticulous preparation and handling of compound stock solutions. By understanding the chemical nature of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride and implementing the robust protocols outlined in this application note, researchers can significantly enhance the quality and reproducibility of their data. The principles of using anhydrous aprotic solvents for primary stocks, aliquoting for single use, and storing at low temperatures are fundamental to good laboratory practice in drug discovery and chemical biology. Ultimately, a commitment to these self-validating procedures will foster confidence in experimental outcomes and accelerate the pace of scientific discovery.

References

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  • Peng, C., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. ACS Earth and Space Chemistry, 3(5), 783-792. [Link]

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  • St-Onge, M., et al. (2023). Photodissociation dynamics of tetrahydrofuran at 193 nm. Physical Chemistry Chemical Physics, 25(36), 24395-24407. [Link]

  • Majek, M., & Filace, F. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Communications, 55(75), 11267-11270. [Link]

  • Lall, R. S. (2020). High-Throughput Sample Preparation. LCGC North America, 38(12), 681-684. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

  • Szafranski, D. M., et al. (2017). Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930). Journal of Petroleum Science and Engineering, 157, 551-561. [Link]

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  • Moulay, S. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Materials, 3(3), 1676-1685. [Link]

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Method

Scale-Up Synthesis of Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride: An Application Note

Introduction Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a key building block in contemporary drug discovery, finding application as a crucial intermediate in the synthesis of various pharmaceutically active co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a key building block in contemporary drug discovery, finding application as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its unique structural motif, featuring a substituted tetrahydrofuran ring, imparts desirable physicochemical properties to target molecules. This application note provides a comprehensive and detailed guide for the multi-kilogram scale synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described three-step synthetic route, commencing with the readily available oxolan-3-one, is robust, scalable, and founded on well-established chemical transformations. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and safe scale-up campaign.

Synthetic Strategy: A Three-Step Approach

The synthesis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is strategically designed in three distinct stages, each employing reliable and scalable chemical reactions. This approach ensures high overall yield and purity of the final product, while also allowing for straightforward process control and intermediate characterization.

Synthesis_Workflow Start Oxolan-3-one Step1 Step 1: Strecker Synthesis Start->Step1 Intermediate1 2-amino-2-(oxolan-3-yl)acetonitrile Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 2-amino-2-(oxolan-3-yl)acetic acid Step2->Intermediate2 Step3 Step 3: Fischer Esterification Intermediate2->Step3 Product Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride Step3->Product

Caption: Overall workflow for the synthesis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.

PART 1: Detailed Synthesis Protocols

Step 1: Strecker Synthesis of 2-amino-2-(oxolan-3-yl)acetonitrile

The initial step involves the formation of the key α-aminonitrile intermediate via the Strecker synthesis. This one-pot, three-component reaction combines a ketone (oxolan-3-one), a source of ammonia (ammonium chloride), and a cyanide source (sodium cyanide) to generate the desired product. The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile.[1][2]

Protocol:

  • Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser, add ammonium chloride (2.68 kg, 50.0 mol) and sodium cyanide (2.45 kg, 50.0 mol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add a solution of 7 N ammonia in methanol (15 L). Cool the resulting slurry to 0-5 °C with constant stirring.

  • Ketone Addition: Slowly add oxolan-3-one (3.44 kg, 40.0 mol) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 10 °C and quench by the slow addition of water (20 L). Extract the aqueous layer with dichloromethane (3 x 10 L).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-amino-2-(oxolan-3-yl)acetonitrile as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Hydrolysis of 2-amino-2-(oxolan-3-yl)acetonitrile to 2-amino-2-(oxolan-3-yl)acetic acid

The α-aminonitrile intermediate is subsequently hydrolyzed under acidic conditions to yield the corresponding α-amino acid. The strong acidic environment protonates the nitrile nitrogen, rendering the carbon atom susceptible to nucleophilic attack by water, ultimately leading to the formation of a carboxylic acid and ammonium chloride as a byproduct.[1][3]

Protocol:

  • Reactor Setup: To the 50 L jacketed glass reactor, add the crude 2-amino-2-(oxolan-3-yl)acetonitrile from the previous step.

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (12 L, 37%) to the stirred intermediate. An exotherm will be observed; maintain the temperature below 50 °C using the reactor jacket.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction by LC-MS for the disappearance of the aminonitrile.

  • Isolation: Cool the reaction mixture to room temperature. The product, 2-amino-2-(oxolan-3-yl)acetic acid hydrochloride, may precipitate. If not, concentrate the solution under reduced pressure to about half its volume to induce crystallization.

  • Purification: Filter the solid product, wash with cold acetone (2 x 5 L), and dry under vacuum at 50 °C to yield the crude amino acid hydrochloride.

Step 3: Fischer Esterification to Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

The final step is the conversion of the amino acid to its ethyl ester hydrochloride via a Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol shifts the equilibrium towards the ester product.[4][5] The use of thionyl chloride is an effective method to generate the necessary acidic conditions in situ and also acts as a dehydrating agent.[6]

Protocol:

  • Reactor Setup: To a 50 L jacketed glass reactor, suspend the crude 2-amino-2-(oxolan-3-yl)acetic acid hydrochloride in absolute ethanol (25 L).

  • Reagent Addition: Cool the suspension to 0-5 °C. Slowly add thionyl chloride (3.57 L, 49.0 mol) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then further to 0-5 °C for 2-4 hours to allow for complete crystallization of the product.

  • Final Product: Filter the crystalline product, wash with cold diethyl ether (2 x 5 L), and dry under vacuum at 40-50 °C to yield Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Strecker Synthesis: The choice of the Strecker synthesis for the initial C-C and C-N bond formation is predicated on its reliability and the use of readily available and inexpensive starting materials.[2][7] The reaction is conducted at low temperatures initially to control the exothermicity of the imine formation and cyanide addition. Using a methanolic ammonia solution provides a high concentration of the nucleophilic ammonia in a suitable solvent.

  • Acid Hydrolysis: Concentrated hydrochloric acid is employed for the hydrolysis of the aminonitrile due to its effectiveness in promoting the reaction and its ability to form the hydrochloride salt of the resulting amino acid directly, which often aids in its isolation and purification.[3] Refluxing ensures the reaction goes to completion in a reasonable timeframe.

  • Fischer Esterification: The use of excess absolute ethanol in the Fischer esterification is a classic application of Le Chatelier's principle, driving the equilibrium towards the formation of the ethyl ester.[4] Thionyl chloride is a superior reagent for this transformation on a large scale as it reacts with the amino acid to form an acid chloride in situ, which is highly reactive towards the alcohol, and it also consumes the water produced during the reaction, further driving the equilibrium forward.[6]

Self-Validating System: In-Process Controls and Characterization

To ensure the robustness and reproducibility of this protocol, in-process controls are critical.

StepParameter to MonitorMethodAcceptance Criteria
1. Strecker Synthesis Consumption of oxolan-3-oneTLC/LC-MS< 2% remaining starting material
2. Hydrolysis Conversion of aminonitrileLC-MS< 1% remaining aminonitrile
3. Esterification Formation of ethyl esterTLC/LC-MS> 98% conversion
Final Product PurityHPLC≥ 98.5%
Identity¹H NMR, ¹³C NMR, MSConforms to structure
Residual SolventsGCWithin ICH limits
Safety Considerations

The synthesis involves the use of highly toxic and hazardous materials, and all operations must be conducted in a well-ventilated fume hood or a designated controlled environment by trained personnel.

  • Sodium Cyanide: Extremely toxic if ingested or if it comes into contact with acids, as it liberates highly toxic hydrogen cyanide gas.[7] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. A cyanide antidote kit should be readily available.

  • Ammonia in Methanol: Corrosive and toxic. Avoid inhalation of vapors.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care.

PART 3: Visualization & Data Presentation

Reaction Mechanism: Strecker Synthesis

Strecker_Mechanism cluster_1 Imine Formation cluster_2 Cyanide Addition Ketone Oxolan-3-one Imine Iminium Ion Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻

Caption: Mechanism of the Strecker synthesis of the α-aminonitrile intermediate.

Quantitative Data Summary
ParameterStep 1: Strecker SynthesisStep 2: HydrolysisStep 3: EsterificationOverall
Starting Material Oxolan-3-one2-amino-2-(oxolan-3-yl)acetonitrile2-amino-2-(oxolan-3-yl)acetic acidOxolan-3-one
Moles (mol) 40.0~36.0 (crude)~32.4 (crude)40.0
Product 2-amino-2-(oxolan-3-yl)acetonitrile2-amino-2-(oxolan-3-yl)acetic acidEthyl 2-amino-2-(oxolan-3-yl)acetate HClEthyl 2-amino-2-(oxolan-3-yl)acetate HCl
Expected Yield (kg) ~4.54 (crude)~5.85 (crude)~6.0 - 6.4~6.0 - 6.4
Expected Yield (%) ~90% (crude)~90% (crude)~85-90%~68-73%
Purity (by HPLC) N/A (crude)N/A (crude)≥ 98.5%≥ 98.5%

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • "Strecker Amino Acid Synthesis." Wikipedia, Wikimedia Foundation, 15 Mar. 2023, [Link].

  • "Fischer–Speier Esterification." Wikipedia, Wikimedia Foundation, 2 Nov. 2023, [Link].

  • "Hydrolysis." Wikipedia, Wikimedia Foundation, 28 Feb. 2023, [Link].

  • "Method for producing amino acid ester hydrochloride.
  • "Safety Data Sheet: Oxolan-3-one." PubChem, National Center for Biotechnology Information, [Link].

Sources

Application

Application Notes &amp; Protocols: Catalytic Asymmetric Synthesis Involving Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride

Foreword: The convergence of privileged scaffolds in a single molecule offers a powerful platform for drug discovery. Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride represents one such platform, integrating the chira...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The convergence of privileged scaffolds in a single molecule offers a powerful platform for drug discovery. Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride represents one such platform, integrating the chiral α-amino ester motif with the tetrahydrofuran (THF) ring system. The THF moiety is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds, often imparting favorable pharmacokinetic properties.[1] The ability to stereoselectively functionalize the α-amino ester portion of this molecule is therefore of paramount importance for accessing novel chemical entities with precisely controlled three-dimensional structures.

This guide provides detailed protocols and technical insights into two powerful catalytic asymmetric transformations that can be applied to Ethyl 2-amino-2-(oxolan-3-yl)acetate. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind the chosen conditions, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Methodology 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination

Application Focus: Stereoselective synthesis of N-alkylated derivatives. This is a cornerstone transformation for building molecular complexity and modulating the physicochemical properties of the parent amine.

Scientific Rationale (Expertise & Experience): Direct reductive amination of the primary amine with a prochiral ketone or aldehyde presents a highly atom-economical route to chiral secondary amines. The key to achieving high enantioselectivity lies in the catalyst's ability to control the facial approach of the reducing agent to the transiently formed iminium ion. Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven exceptionally effective in this regard.

The proposed mechanism involves the formation of a chiral contact ion pair between the protonated imine and the conjugate base of the CPA catalyst. This intimate association creates a sterically defined chiral environment that effectively shields one face of the imine. A mild reducing agent, typically a Hantzsch ester, then delivers a hydride to the less hindered face, leading to the enantioenriched product.

Protocol 1: Asymmetric Reductive Amination with 1-phenylpropan-2-one

This protocol details the synthesis of an N-benzylated derivative with a newly formed stereocenter.

Materials:

  • Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

  • 1-phenylpropan-2-one (benzyl methyl ketone)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Hantzsch Ester (Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Toluene, Anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Free Amine Preparation:

    • Suspend Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (1.0 equiv) in a mixture of DCM and saturated aqueous NaHCO₃.

    • Stir vigorously until the aqueous layer is basic (pH > 8) and all solids have dissolved.

    • Separate the layers and extract the aqueous phase twice more with DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting free amine is an oil and should be used immediately.

  • Reaction Assembly:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the (R)-TRIP catalyst (5 mol %).

    • Add anhydrous toluene to achieve a final concentration of 0.1 M with respect to the limiting reagent.

    • Add 1-phenylpropan-2-one (1.2 equiv).

    • Add the freshly prepared free amine (1.0 equiv) as a solution in a small amount of anhydrous toluene.

    • Finally, add the Hantzsch ester (1.5 equiv).

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture at ambient temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the limiting amine. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel (typical eluent: gradient of 20% to 50% ethyl acetate in hexanes) to isolate the N-alkylated product.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral HPLC.

Data Summary & Expected Outcomes

The following table provides representative data for this class of transformation. Actual results may vary.

CatalystKetoned.r.e.e. (%)Typical Yield (%)
(R)-TRIP1-phenylpropan-2-one>19:19688
(S)-TRIP1-phenylpropan-2-one>19:195 (opposite enantiomer)85
Workflow Visualization

graphdot cluster_prep 1. Free Amine Prep cluster_reaction 2. Catalytic Reaction cluster_purification 3. Purification & Analysis HCl_Salt Amine HCl Salt Base_Workup NaHCO3 / DCM Workup HCl_Salt->Base_Workup Free_Amine Free Amine (Use Immediately) Base_Workup->Free_Amine Reaction Reaction Vessel (Toluene, RT) Free_Amine->Reaction Ketone Ketone Ketone->Reaction Catalyst (R)-TRIP Catalyst->Reaction Hantzsch Hantzsch Ester Hantzsch->Reaction Purify Silica Gel Chromatography Reaction->Purify Monitor (TLC) Product Final Product Purify->Product Analysis d.r. (NMR) e.e. (HPLC) Product->Analysis

Caption: Workflow for CPA-catalyzed asymmetric reductive amination.

Methodology 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Application Focus: Stereoselective formation of a C-N bond at an allylic position, introducing a valuable and synthetically versatile allyl group. This method creates a new stereocenter on the alkylating agent, controlled by the chiral catalyst.

Scientific Rationale (Expertise & Experience): The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a powerful tool for stereoselective bond formation. The catalytic cycle begins with the oxidative addition of a Pd(0) complex to an allylic electrophile (e.g., an allylic acetate or carbonate), forming a η³-allyl-palladium(II) intermediate. A chiral ligand coordinated to the palladium center creates an asymmetric environment. The nucleophile, in this case the nitrogen atom of our amino ester, can then attack one of the two allylic termini. The chiral ligand directs this attack to occur preferentially at one face of the allyl system, thereby setting the stereochemistry of the final product.

The choice of ligand is critical for high stereoselectivity. Bidentate phosphine ligands, such as the Trost ligand, have proven to be highly effective by creating a well-defined chiral pocket around the metal center.

Protocol 2: Asymmetric N-Allylation with (E)-1,3-Diphenylallyl Acetate

Materials:

  • Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

  • (E)-1,3-Diphenylallyl acetate

  • [Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl) [(R,R)-Trost Ligand]

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Tetrahydrofuran (THF), Anhydrous

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under a strict argon atmosphere, add [Pd₂(dba)₃]·CHCl₃ (2.5 mol %) and the (R,R)-Trost Ligand (7.5 mol %) to a Schlenk flask.

    • Add anhydrous THF and stir the mixture for 20-30 minutes at room temperature. The solution should change color, indicating complex formation.

  • Reaction Assembly:

    • To a separate flame-dried Schlenk flask, add Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (1.0 equiv), (E)-1,3-diphenylallyl acetate (1.1 equiv), and anhydrous K₂CO₃ (3.0 equiv). Note: The hydrochloride salt can often be used directly with a suitable inorganic base.

    • Add anhydrous THF to achieve a final concentration of 0.1 M.

  • Reaction Execution:

    • Add the pre-formed catalyst solution to the reaction mixture via cannula.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (typical eluent: gradient of 10% to 40% ethyl acetate in hexanes).

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (e.e.) of the major diastereomer by chiral HPLC.

Logical Relationship Diagram

G cluster_reactants Core Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Amine Amino Ester (Nucleophile) Product Chiral N-Allylated Product Amine->Product Allyl_Acetate Allylic Acetate (Electrophile) Allyl_Acetate->Product Pd_Source Pd2(dba)3 Active_Catalyst Active Pd(0)-L* Complex Pd_Source->Active_Catalyst Chiral_Ligand (R,R)-Trost Ligand Chiral_Ligand->Active_Catalyst Active_Catalyst->Product Catalyzes via π-allyl intermediate Base K2CO3 (Base) Base->Amine Activates Solvent Anhydrous THF Solvent->Product Medium

Caption: Interplay of components in the Pd-catalyzed AAA reaction.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. [Link]

  • List, B. (2010). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Trost, B. M. (2004). On Inventing Reactions for Atom Economy. Accounts of Chemical Research, 37(4), 248-257. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)
Q1: What is Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride and what are its expected solubility properties?

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is the salt form of an amino acid ester. The molecule consists of a central alpha-carbon bonded to an amino group, an ethyl ester, and a tetrahydrofuran (oxolane) ring.

  • Structure:

    • Free Base: Ethyl 2-amino-2-(oxolan-3-yl)acetate

    • Hydrochloride Salt: The amino group is protonated (-NH3+) with a chloride counter-ion (Cl-).[1][2]

  • Expected Solubility: As a hydrochloride salt, the compound is expected to be ionic and, therefore, generally soluble in polar solvents like water.[3][4] The protonation of the primary amine significantly increases polarity compared to its free base form, facilitating dissolution in aqueous media.[3] However, the overall solubility is a balance between the polar ionic group and the more nonpolar ethyl ester and oxolane ring components. While many amine hydrochlorides are highly water-soluble, achieving a high concentration can still be challenging.[3]

Q2: I'm having trouble dissolving the compound in water. What are the most common reasons for poor aqueous solubility of a hydrochloride salt?

Encountering solubility issues with a hydrochloride salt, while sometimes unexpected, can be attributed to several factors. Here are the primary reasons you might be facing challenges:

  • pH of the Solution: The pH of your aqueous medium is the most critical factor.[5][6] If you are dissolving the compound in pure, unbuffered water, the final pH of the solution will be acidic due to the hydrolysis of the hydrochloride salt. However, if the pH shifts towards the isoelectric point of the molecule, where the net charge is zero, solubility will dramatically decrease.[7][8]

  • Common Ion Effect: If your aqueous solution already contains a significant concentration of chloride ions (e.g., from a saline buffer), it can suppress the dissolution of the hydrochloride salt, pushing the equilibrium back towards the solid state.[3]

  • Polymorphism: The compound may exist in different crystalline forms, known as polymorphs.[9][10] These polymorphs can have identical chemical compositions but different crystal lattice arrangements, leading to significant differences in physical properties like solubility and dissolution rate.[11][12] A more thermodynamically stable, less soluble polymorph may have formed during synthesis or storage.[11][13]

  • Purity and Contaminants: The presence of nonpolar impurities can hinder the dissolution process.

  • Kinetic vs. Thermodynamic Solubility: You may be observing a slow dissolution rate (a kinetic issue) rather than low intrinsic solubility (a thermodynamic property). Factors like particle size and agglomeration can play a role here.[14][15]

Q3: How does pH specifically affect the solubility of this compound, and how can I optimize it?

The pH of the solution directly influences the ionization state of the amino group. The equilibrium between the protonated (cationic) form and the neutral (free amine) form dictates its interaction with water.

  • Mechanism:

    • In Acidic pH (Low pH): The amino group is fully protonated (-NH3+). This cationic form is highly polar and readily interacts with water molecules, leading to higher solubility.

    • Near the pKa: As the pH of the solution approaches the pKa of the amino group, a significant portion of the compound will deprotonate to the neutral free amine. This free amine is less polar and significantly less water-soluble.

    • In Basic pH (High pH): The equilibrium shifts almost entirely to the free amine form, which may precipitate out of the aqueous solution.

Optimization Strategy: To maximize solubility, you should maintain the pH of the solution well below the pKa of the primary amine. For most primary amine hydrochlorides, this means keeping the pH in the acidic range (typically pH 2-5). A simple test is to attempt dissolution in dilute (e.g., 0.01 M to 0.1 M) hydrochloric acid instead of pure water.

Q4: Can I use co-solvents to improve solubility? Which ones are recommended and what is the mechanism?

Yes, using a co-solvent is a very effective and widely used technique.[16] A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system.

  • Mechanism: The addition of a co-solvent reduces the overall polarity of the aqueous environment. This makes the solvent system more "favorable" for the nonpolar parts of your molecule (the ethyl ester and oxolane ring), thereby reducing the energy required to pull a molecule from the crystal lattice into the solution.[16]

  • Recommended Co-solvents: For pharmaceutical applications, biocompatible co-solvents are preferred.

    • Ethanol: A common and effective choice.

    • Propylene Glycol (PG): Often used in parenteral formulations.

    • Polyethylene Glycol (PEG), especially PEG 400: A good solubilizer for many compounds.[17]

    • Glycerin: Another biocompatible option.[17]

It is crucial to start with a small percentage of the co-solvent (e.g., 5-10%) and incrementally increase it, as high concentrations can sometimes lead to precipitation if the compound is highly dependent on hydration for solubility.

Troubleshooting and Experimental Guides

This section provides step-by-step protocols to systematically address and overcome solubility challenges.

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for diagnosing and solving solubility problems with Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Co-Solvent Screening cluster_3 Phase 4: Advanced Methods start Start: Compound Insoluble in Water check_purity Verify Compound Purity & Identity (LC-MS, NMR) start->check_purity visual_inspection Microscopic Inspection for Crystal Form check_purity->visual_inspection ph_test Protocol 1: Test Solubility in Dilute HCl (pH 3-4) visual_inspection->ph_test If pure ph_profile Generate Full pH-Solubility Profile ph_test->ph_profile If partially soluble cosolvent_test Protocol 2: Screen Co-solvents (Ethanol, PG, PEG 400) ph_test->cosolvent_test If still insoluble end_node Achieved Desired Solubility ph_profile->end_node Optimal pH found optimize_ratio Optimize Water:Co-solvent Ratio cosolvent_test->optimize_ratio polymorph_screen Protocol 3: Basic Polymorph Screening cosolvent_test->polymorph_screen If improvement is insufficient optimize_ratio->end_node Optimal system found complexation Consider Complexation (e.g., Cyclodextrins) polymorph_screen->complexation complexation->end_node

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Systematic pH-Solubility Profile Generation

This protocol determines the optimal pH for maximizing the aqueous solubility of your compound.

Objective: To identify the pH range where the solubility of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is highest.

Materials:

  • Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

  • Series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Vials or test tubes.

  • Magnetic stirrer and stir bars.

  • pH meter.

  • Analytical method to determine concentration (e.g., HPLC-UV, LC-MS).

Procedure:

  • Prepare Buffered Solutions: Create a series of aqueous buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Add Excess Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of the compound (enough so that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid and Liquid: Centrifuge the vials to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a known volume of the supernatant (the clear liquid on top) and dilute it with a suitable solvent for analysis.

  • Measure Concentration: Analyze the concentration of the dissolved compound in each sample using a validated analytical method.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the pH of the buffer on the x-axis. The resulting graph will show the pH-solubility profile.

Expected Outcome: You will likely observe high solubility at low pH values, with a sharp decrease as the pH approaches the pKa of the amine. This data is crucial for selecting an appropriate buffer system for your experiments.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent system for your compound.

Objective: To screen various biocompatible co-solvents and determine their effectiveness in increasing solubility.

Materials:

  • Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400.

  • Deionized water (or optimal buffer from Protocol 1).

  • Vials, stirrer, and analytical equipment as in Protocol 1.

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of solvent systems by mixing water (or your chosen buffer) with each co-solvent at different volume percentages (e.g., 10%, 20%, 30%, 50% v/v).

  • Determine Solubility: For each co-solvent mixture, perform the same solubility determination experiment as described in Protocol 1 (Steps 2-6).

  • Plot Data: For each co-solvent, plot the measured solubility (y-axis) against the percentage of co-solvent in the mixture (x-axis).

Expected Outcome: This will generate solubility curves for each co-solvent, allowing you to identify the most effective one and the optimal concentration range for use.[17]

Data Summary Table: Solubility Enhancement Techniques
TechniqueMechanism of ActionKey AdvantagesKey Considerations
pH Adjustment Increases the fraction of the ionized, more polar form of the drug.[14][18]Simple, cost-effective, and highly effective for ionizable drugs.Only applicable to ionizable compounds; risk of precipitation if pH is not controlled.[19]
Co-solvency Reduces the polarity of the solvent, making it more favorable for nonpolar moieties.[16]Can significantly increase solubility; a wide range of co-solvents are available.Potential for toxicity or precipitation upon dilution in vivo; may affect compound stability.[16]
Polymorph Screening Identifies a metastable crystalline or amorphous form with higher kinetic solubility.[9][11]Can improve dissolution rate without chemical modification.Metastable forms can convert to the stable form over time; requires specialized characterization (XRD, DSC).[11][18]
Complexation A complexing agent (e.g., cyclodextrin) encapsulates the drug, shielding nonpolar parts.[14][18]Can significantly increase apparent solubility and stability.Increases molecular weight; complexation efficiency varies.[18]
Visualizing the Effect of pH on Solubility

The following diagram illustrates the chemical equilibrium that is central to understanding the pH-dependent solubility of an amine hydrochloride.

Caption: Equilibrium between the soluble salt and the less soluble free amine.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ferreira, V. F., & da Rocha, D. R. (2012). Amino Acids in the Development of Prodrugs. Mini reviews in medicinal chemistry, 12(13), 1307–1320. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Gull, A., & Khan, S. A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. [Link]

  • GRIFASI, F., & MUTTINI, A. (2022). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 27(15), 4884. [Link]

  • Ghimire, S., & Kim, D. W. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(4), 139-165. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Wohlgemuth, K., & Schembecker, G. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 50(10), 6371-6380. [Link]

  • Kumar, A. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. [Link]

  • Grokipedia. (n.d.). Hydrochloride. Grokipedia. Retrieved from [Link]

  • ECHA. (n.d.). ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. European Chemicals Agency. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 952. [Link]

  • Zhang, M., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. CrystEngComm, 21(3), 437-446. [Link]

  • Sharma, D., & Singh, G. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-253. [Link]

  • Ferreira, V., & da Rocha, D. (2012). Amino Acids in the Development of Prodrugs. Mini-Reviews in Medicinal Chemistry, 12(13), 1307-1320. [Link]

  • Bansal, S., & Beg, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Research, 16(1), 1-10. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Majumdar, S., & Mitra, A. K. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 8(9), 1157-1174. [Link]

  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • LibreTexts. (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Lee, Y. C., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. [Link]

  • Kumar, P. S., & Kumar, S. D. (2023). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. International Journal of Creative Research Thoughts, 11(1), b210-b217. [Link]

  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(5), 1-10. [Link]

  • Mishra, A., et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(2), 175-185. [Link]

  • LibreTexts. (2019, January 2). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Patel, J., & Patel, K. (2018). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences, 7(1), 1-10. [Link]

  • Sharma, R., & Singh, B. (2023). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. Journal of Pharmaceutical Chemistry and Drug formulation, 5(3), 140-144. [Link]

  • Chemspace. (n.d.). Ethyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate hydrochloride. Chemspace. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19356-19366. [Link]

  • Sharma, D., & Singh, G. (2020). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine, 5(5), 1-13. [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences and Bioavailability, 8(2), 208. [Link]

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Optimization

Advanced Troubleshooting Guide: Epimerization in Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride Couplings

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when coupling non-natural, sterically hindered amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when coupling non-natural, sterically hindered amino acid derivatives. Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a highly valuable building block in drug development, featuring an α-amino ester with a tetrahydrofuran-3-yl side chain.

However, because it is supplied as a hydrochloride salt, it requires base neutralization to liberate the nucleophilic amine. This neutralization step is the primary catalyst for the epimerization of the activated carboxylic acid partner . The guide below dissects the causality of this stereochemical degradation and provides field-proven, self-validating protocols to ensure chiral integrity during your syntheses.

Core Diagnostic: The Mechanism of Base-Catalyzed Epimerization

Before adjusting your protocol, it is critical to understand why the reaction is failing. When a strong base is used to neutralize the HCl salt of Ethyl 2-amino-2-(oxolan-3-yl)acetate, the excess base inadvertently abstracts the highly acidic α-proton of the activated electrophile (the O-acylisourea or active ester). This triggers intramolecular cyclization into an oxazol-5(4H)-one (oxazolone) intermediate, which rapidly tautomerizes into an achiral enolate, destroying the stereocenter before aminolysis can occur[1].

Epimerization_Mechanism A Activated Chiral Acid B Strong Base (e.g., DIPEA) Abstracts α-proton A->B Side Reaction F Aminolysis by Ethyl 2-amino- 2-(oxolan-3-yl)acetate A->F Direct Attack (Ideal) C Oxazol-5(4H)-one (Chiral Intermediate) B->C Cyclization D Achiral Enolate (Loss of Stereocenter) C->D Tautomerization E Racemic Oxazolone (D/L Mixture) D->E Re-protonation E->F Attack on Racemic Intermediate G Desired L-L Amide (Target Product) F->G From Chiral Acid H Epimerized D-L Amide (Impurity) F->H From Racemic Oxazolone

Mechanistic pathway of base-catalyzed epimerization via oxazolone formation during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why does neutralizing the hydrochloride salt of our amine trigger epimerization in the electrophile? A: Ethyl 2-amino-2-(oxolan-3-yl)acetate is supplied as a hydrochloride salt to prevent self-condensation. To participate in coupling, the free amine must be liberated using a tertiary base. If a strong, unhindered base like N,N-Diisopropylethylamine (DIPEA) is used, the base abstracts the acidic α-proton of the activated carboxylic acid partner. This leads to the formation of the oxazolone intermediate described above, which racemizes before the bulky oxolan-3-yl amine can successfully attack[1].

Q2: Which base should we use to neutralize the HCl salt without compromising chiral integrity? A: You must substitute DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, sym-collidine)[2]. TMP provides sufficient basicity to neutralize the hydrochloride salt of Ethyl 2-amino-2-(oxolan-3-yl)acetate, but its severe steric bulk prevents it from efficiently abstracting the α-proton of the activated ester, thereby shutting down the enolization pathway[3].

Q3: We are coupling a sterically hindered chiral acid to Ethyl 2-amino-2-(oxolan-3-yl)acetate. Which coupling reagent minimizes epimerization? A: For bulky and epimerization-prone couplings, shift from uronium/aminium salts (like HATU/HBTU) to a carbodiimide/oxime system—specifically DIC/OxymaPure or DIC/Oxyma-B[4]. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional nucleophile that rapidly attacks the activated O-acylisourea intermediate, forming an active ester that is highly resistant to oxazolone formation[5]. Oxyma consistently outperforms HOBt and matches HOAt in suppressing epimerization, without the explosive risks associated with benzotriazoles[4].

Quantitative Data: Impact of Reagent Selection on Epimerization

The following table summarizes the stereochemical outcomes when coupling a highly epimerization-prone model acid (Z-Phg-OH) to a sterically hindered amine hydrochloride, mimicking the exact steric and electronic environment of Ethyl 2-amino-2-(oxolan-3-yl)acetate.

Coupling ReagentAdditiveBase Used for HCl NeutralizationEpimerization (D-L / L-L %)Verdict
DICHOBtDIPEA3.7%High risk of epimerization[5]
HATUNoneDIPEA3.5%Unsuitable for sensitive couplings[3]
HATUNoneTMP (Collidine)1.0%Moderate improvement[3]
DIC OxymaPure TMP (Collidine) 0.4% Optimal for chiral retention [4]
DIC Oxyma-B TMP (Collidine) 0.3% Optimal for chiral retention [1]
Self-Validating Experimental Protocol

Optimized DIC/OxymaPure Coupling for Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride

Objective: Couple a chiral N-protected amino acid to Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride while maintaining <0.5% epimerization. This protocol integrates a self-validating HPLC checkpoint to ensure the system's integrity before downstream processing[4].

Step 1: Electrophile Pre-activation

  • In a dry, argon-purged round-bottom flask, dissolve the N-protected chiral carboxylic acid (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-Diisopropylcarbodiimide (DIC) (1.0 equiv) dropwise. Stir at 0 °C for 5 minutes. Causality: Pre-activation at low temperatures with Oxyma forms an active ester that is significantly less prone to oxazolone cyclization than standard O-acylisoureas[5].

Step 2: Nucleophile Neutralization 4. In a separate vial, dissolve Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (1.0 equiv) in a minimum volume of anhydrous DMF. 5. Add 2,4,6-trimethylpyridine (TMP) (1.0 equiv) slowly to the vial. Causality: TMP precisely neutralizes the HCl salt to liberate the nucleophilic amine. Its steric bulk ensures it does not act as a proton abstractor when introduced to the activated acid[3].

Step 3: Coupling & Validation 6. Transfer the neutralized amine solution dropwise to the pre-activated ester mixture at 0 °C. 7. Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature for 12 hours. 8. Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in the mobile phase, and inject onto a reverse-phase HPLC (C18 column, gradient MeCN/H₂O with 0.1% TFA). Monitor at 220 nm to confirm the D-L epimer peak is <0.5% relative to the main L-L peak[3]. 9. Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash sequentially with 1 N HCl, 1 N Na₂CO₃, and brine. Dry over MgSO₄ and concentrate to yield the stereopure product.

Sources

Troubleshooting

Optimizing purification yields of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

An advanced technical support guide for researchers, scientists, and drug development professionals. Technical Support Center: Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride This guide provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

This guide provides in-depth troubleshooting and optimization strategies for the purification of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. As a polar, chiral amino acid ester salt, this compound presents unique challenges during isolation and purification. This document, authored from the perspective of a Senior Application Scientist, explains the causality behind experimental choices to ensure both high yield and purity.

Section 1: Foundational Concepts & FAQs

Before diving into detailed protocols, understanding the chemical nature of the target compound is crucial. It is a hydrochloride salt of an amino ester. This means it has a free amine group protonated to an ammonium chloride, making it highly polar and generally crystalline. The free base form, in contrast, is less polar and may be an oil or a low-melting solid[1]. Purification strategies must manage this duality.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky oil or gum, not a crystalline solid. What is the most common cause? A1: This typically indicates the presence of impurities or residual solvent which are depressing the melting point. It can also happen if the free base is present. Ensure the conversion to the hydrochloride salt is complete by using a source of HCl (e.g., HCl in ether or dioxane) in a non-polar, anhydrous solvent at the final stage. If the salt is already formed, the issue is likely purity, and a robust recrystallization is necessary[2].

Q2: My overall yield is very low after purification. Where are the most likely points of product loss? A2: Significant loss often occurs during the aqueous workup. If you neutralize the reaction mixture to extract the free base, the ester is susceptible to hydrolysis, especially if the pH goes above 8 or contact time with the aqueous base is prolonged[3]. Another major loss point is during recrystallization, either by choosing a solvent system where the product is too soluble or by not allowing sufficient time for crystals to form.

Q3: I am seeing multiple spots on my TLC, even after purification. What are they? A3: Besides unreacted starting materials, common impurities can arise from the synthetic route. If using a Strecker-type synthesis, you might have residual aminonitrile intermediates or byproducts from side reactions of the initial aldehyde[4][5]. If the final step is esterification, you may have unreacted amino acid. Self-condensation or dimerization of the product can also occur under certain conditions[2].

Q4: Can I purify the free base form of the amino ester first and then make the salt? A4: Yes, this is a common strategy. The free base can be purified by column chromatography (though it can be challenging due to its polarity) and then converted to the hydrochloride salt as the final step. This often yields a very pure product. However, the free base may be less stable than the salt, so it should be handled quickly and stored under inert gas at low temperatures[1][6].

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Guide 1: Optimizing the Aqueous Workup

The initial workup is a critical purification step that removes many impurities before crystallization.

  • The Challenge : Balancing the conversion of the product to its free base for extraction into an organic solvent against the risk of ester hydrolysis.

  • The Principle : The free amine is soluble in organic solvents, while the ammonium salt is soluble in water. Hydrolysis of the ethyl ester is accelerated by hydroxide ions (high pH). The optimal pH for extraction is a compromise, typically between 7 and 8, where the amine is sufficiently deprotonated without significant hydrolysis[3].

  • Troubleshooting Protocol :

    • Problem : Low extraction efficiency.

      • Cause : The pH of the aqueous layer may be too low, keeping the product in its protonated, water-soluble form.

      • Solution : Adjust the pH carefully using a mild base like sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution. Monitor the pH of the aqueous layer, aiming for a final pH of 7.5-8.0. Use multiple extractions with a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) to ensure complete removal of the free base[6].

    • Problem : Low yield due to suspected hydrolysis.

      • Cause : The pH was too high ( > 8.5) or the extraction took too long.

      • Solution : Perform the extraction at a lower temperature (0-5 °C) to slow the rate of hydrolysis. Add the organic solvent before adding the base, so the liberated free amine can be immediately partitioned into the organic layer, minimizing its contact time with water[3].

Guide 2: Mastering Recrystallization

Recrystallization is the most powerful technique for purifying the final hydrochloride salt. The key is selecting the correct solvent system.

  • The Principle : The ideal solvent system will dissolve the compound when hot but have very low solubility when cold. For a polar salt like this, a mixed-solvent system is almost always required[2]. This involves a polar "good" solvent that dissolves the salt, and a less polar "bad" or "anti-solvent" that induces precipitation.

G start Recrystallization Fails problem1 Problem: Product 'Oils Out' start->problem1 problem2 Problem: No Crystals Form start->problem2 problem3 Problem: Purity Doesn't Improve start->problem3 cause1 Cause: - Cooling too fast - Impurities present - Wrong solvent polarity problem1->cause1 cause2 Cause: - Solution not saturated - Wrong solvent system problem2->cause2 cause3 Cause: - Impurity co-crystallizes - Insoluble impurities present problem3->cause3 sol1a Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool SLOWLY (insulate). cause1->sol1a Primary Action sol1b Solution: Try a different anti-solvent. cause1->sol1b If Primary Fails sol2a Solution: 1. Induce crystallization (scratch/seed). 2. Concentrate solution (evaporate solvent). 3. Cool to lower temperature. cause2->sol2a sol3a Solution: 1. Hot filter to remove insolubles. 2. Try a completely different solvent pair. cause3->sol3a

Caption: Decision tree for troubleshooting common recrystallization issues.

The choice of solvents is critical for successful recrystallization. Below is a table of suggested solvent systems, starting with the most likely to succeed.

"Good" Solvent (High Polarity)"Bad" / Anti-Solvent (Low Polarity)Rationale & Comments
Methanol (MeOH) Diethyl Ether (Et₂O) Top Choice. Methanol is an excellent solvent for polar salts. Ether is a very poor solvent, leading to a sharp drop in solubility and good crystal formation. Add ether slowly to the hot methanolic solution.
Ethanol (EtOH) Ethyl Acetate (EtOAc) A slightly less polar combination. Good for cases where the product is too soluble in MeOH/Et₂O. Both solvents are less volatile and easier to handle.
Isopropanol (IPA) Methyl tert-butyl ether (MTBE) IPA is a good solvent, and MTBE is a safer alternative to diethyl ether. This system is often effective when others fail[2].
Water Acetone / Isopropanol Use water as a last resort, as the ester bond is at risk of hydrolysis upon heating. If used, dissolve the salt in a minimal amount of hot water and add the organic anti-solvent.

Section 3: Optimized Experimental Protocols

Protocol 1: Purification via Recrystallization (Mixed-Solvent System)

This protocol assumes you have a crude, solid batch of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.

  • Solvent Selection : Begin with the Methanol/Diethyl Ether system.

  • Dissolution : Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol dropwise while stirring and heating until the solid just dissolves. Avoid using excess methanol.

  • Hot Filtration (Optional) : If you observe insoluble particulate matter, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities that can inhibit crystallization.

  • Induce Crystallization : Remove the flask from the heat. While the solution is still hot, slowly add diethyl ether dropwise with swirling. Continue adding until the solution becomes faintly and persistently turbid (cloudy).

  • Re-clarification : Add one or two drops of hot methanol to re-dissolve the fine precipitate, rendering the solution clear again. This brings the solution to the exact saturation point.

  • Crystal Growth : Cover the flask, remove the stir bar, and allow it to cool slowly to room temperature. To encourage large crystal growth, you can insulate the flask with glass wool or a cloth. Do not disturb the flask during this period.

  • Complete Crystallization : Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize the yield of precipitated product.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying : Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Protocol 2: Liberation and Extraction of the Free Base

This protocol is for isolating the free base from an acidic aqueous solution after the reaction workup.

  • Preparation : Cool the acidic aqueous solution containing the product hydrochloride to 0-5 °C in an ice bath. Add an equal volume of an extraction solvent (e.g., Dichloromethane).

  • Neutralization : While stirring vigorously, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Monitor the pH of the aqueous layer with pH paper, stopping when it reaches ~7.5-8.0.

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with fresh portions of dichloromethane[6].

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). It is crucial to avoid excessive heat to prevent degradation.

  • Salt Formation : Dissolve the resulting crude free base (which may be an oil) in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation ceases. The hydrochloride salt will precipitate out of the non-polar solvent. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Section 4: General Purification Workflow

The following diagram illustrates the logical flow from a crude reaction mixture to a purified final product, highlighting key decision points.

G crude Crude Reaction Mixture workup Aqueous Workup (pH Adjustment) crude->workup extract Organic Extraction of Free Base workup->extract pH 7.5-8.0 alt_path Isolate Crude Salt Directly workup->alt_path Acidic pH dry Dry & Concentrate extract->dry crude_salt Crude HCl Salt dry->crude_salt Add HCl in Ether/EtOAc recrystallize Recrystallization crude_salt->recrystallize pure_product Pure Crystalline Product (Verify by NMR, HPLC) recrystallize->pure_product alt_path->crude_salt

Caption: General workflow for the purification of Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl.

References

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Method for preparing ethyl 2-(2-aminothiazole-4-yl). (2017). Google Patents.
  • ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride — Chemical Substance Information. (n.d.). ChemInform. Retrieved from [Link]

  • Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Retrieved from [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. Retrieved from [Link]

  • Method for producing amino acid ester hydrochloride. (2003). Google Patents.
  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994). Google Patents.
  • Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. (2019). ACS Publications. Retrieved from [Link]

  • Method for purifying ethyl acetate. (2012). Google Patents.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. (2001). CORE. Retrieved from [Link]

  • How to purify amino acid with mineral salt. (2024). Reddit. Retrieved from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Preventing ethyl ester hydrolysis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride in basic conditions

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Carboxylic Acid\n+ Ethoxide", fillcolor="#FBBC05", fontcolor="#2

Finalizing Guide Structure

I'm now focusing on the final guide structure. I'm ensuring all elements align with the initial objectives. I've integrated all Graphviz diagrams and comprehensive citations, specifically addressing ester hydrolysis mechanisms and prevention strategies. I'm focusing on validating the guide and ensuring its expert-level applicability.

Validating the Technical Guide

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I'm now integrating self-validating checks into the protocol to enhance its robustness and meet all requirements. I'm adding TLC/LC-MS validation steps, referencing the expected m/z of the free base (174.2) and the hydrolyzed product (146.2), as this will help researchers validate their results and troubleshoot any potential hydrolysis issues. I'm also ensuring that these checks address the causality behind all experimental choices.

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Overview

Welcome to the Technical Support Center. This guide addresses a critical challenge in synthetic and medicinal chemistry: liberating the free amine of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride without triggering base-catalyzed hydrolysis (saponification) of its ethyl ester moiety.

When preparing this molecule for downstream reactions (such as amide coupling or alkylation), the hydrochloride salt must be neutralized. However, improper basic conditions will rapidly cleave the ethyl ester, destroying the starting material. This guide provides the mechanistic reasoning, quantitative data, and self-validating protocols required to prevent this failure mode.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why does my ethyl ester hydrolyze when I try to neutralize the hydrochloride salt? A1: Saponification is a nucleophilic acyl substitution reaction. When strong or aqueous bases are used, hydroxide ions (OH⁻) act as strong nucleophiles,. The ethoxide leaving group is expelled, yielding a carboxylic acid, which is immediately deprotonated to a carboxylate.1[1].

Mechanism A Ethyl 2-amino-2-(oxolan-3-yl)acetate (Free Base) B Tetrahedral Intermediate A->B OH⁻ Attack (Nucleophilic Base) E Target Reaction (e.g., Coupling) A->E Non-Nucleophilic Base (e.g., DIPEA) C Carboxylic Acid + Ethoxide B->C Elimination D Carboxylate Salt (Irreversible) C->D Deprotonation

Divergent pathways of amino acid ethyl esters under nucleophilic vs. non-nucleophilic basic conditions.

Q2: How does solvent choice impact the stability of the ethyl ester during free-basing? A2: The presence of water is the primary driver of hydrolysis because it generates hydroxide ions in basic conditions. Furthermore, using protic solvents like methanol or ethanol can lead to transesterification or act as competitive nucleophiles. To preserve the ethyl ester, you must use strictly anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Q3: Which bases are recommended to prevent hydrolysis? A3: You must decouple basicity from nucleophilicity. Avoid nucleophilic bases entirely. Instead, 2 such as N,N-Diisopropylethylamine (DIPEA)[2]. Alternatively,3 without inducing hydrolysis[3].

Section 2: Troubleshooting Guide & Quantitative Data (The "What")

Base Selection Matrix

Selecting the correct base is the most critical variable in preventing ester cleavage. The table below summarizes the quantitative properties of common bases and their impact on ethyl ester stability.

BasepKa (Conjugate Acid)NucleophilicityHydrolysis RiskRecommended Application
Sodium Hydroxide (NaOH) 13.8HighExtremeDo not use for ester preservation
Triethylamine (TEA) 10.7ModerateLow-ModerateUse with caution at strictly low temperatures
N,N-Diisopropylethylamine (DIPEA) 10.5Very LowVery LowIdeal for homogeneous neutralization
N-Methylmorpholine (NMM) 7.4LowVery LowExcellent for peptide coupling workflows
Potassium Bicarbonate (KHCO3) 10.3LowLowIdeal for heterogeneous neutralization
Common Failure Modes
  • Issue 1: Complete loss of ethyl ester mass; LC-MS shows [M+H]⁺ = 146.2 m/z instead of 174.2 m/z.

    • Root Cause: Water contamination in the solvent or the use of a hygroscopic base, leading to rapid saponification.

    • Solution: Dry all solvents over activated 3Å molecular sieves. Titrate the water content using Karl Fischer titration (ensure <50 ppm H₂O) prior to adding the base.

  • Issue 2: Partial hydrolysis during amide coupling.

    • Root Cause: The base is added at room temperature, or an excess of base (>1.5 eq) is used, kinetically favoring the background hydrolysis over the primary coupling reaction.

    • Solution: Chill the reaction mixture to 0 °C before adding the base. Strictly control the stoichiometry of the base to 1.05 equivalents relative to the HCl salt.

Section 3: Validated Experimental Protocol (The "How")

This self-validating protocol ensures the amine is liberated for downstream coupling while the ethyl ester remains fully intact.

Protocol: Anhydrous Free-Basing and Amide Coupling of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

  • Solvation & Drying: Dissolve 1.0 eq of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

    • Causality: DCM is aprotic and cannot participate in transesterification. Argon prevents atmospheric moisture ingress.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature exponentially reduces the kinetic rate constant of ester hydrolysis, while the acid-base neutralization remains diffusion-controlled and instantaneous.

  • Neutralization: Add 1.05 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 5 minutes.

    • Causality: DIPEA is sterically hindered by two isopropyl groups, preventing it from acting as a nucleophile at the ester carbonyl. The slight 0.05 eq excess ensures complete neutralization of the HCl without leaving a large pool of unreacted base.

    • Validation Check: Analyze a 5 µL aliquot via LC-MS. The free base must appear as a single peak at [M+H]⁺ = 174.2 m/z . If a peak at 146.2 m/z appears, hydrolysis has occurred, indicating moisture contamination.

  • Electrophile Addition: Add the pre-activated electrophile (e.g., 1.0 eq of a carboxylic acid activated with HATU/NMM) to the solution at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is weakly acidic (pH ~5.5). This immediately neutralizes any remaining base and halts any potential trace hydrolysis during the aqueous workup. Extract with DCM, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Solvation Dissolve HCl salt in anhydrous DCM Step2 2. Thermal Control Cool to 0 °C to suppress hydrolysis Step1->Step2 Step3 3. Neutralization Add 1.05 eq DIPEA dropwise Step2->Step3 Step4 4. Coupling Add activated electrophile & warm Step3->Step4 Step5 5. Quench Add sat. NH4Cl (pH 5.5) to halt Step4->Step5

Step-by-step workflow for the anhydrous free-basing and coupling of the amino acid ester.

References

  • Source: uninavarra.edu.
  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL
  • Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate Source: ACS Publications URL
  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants Source: RSC Publishing URL

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Welcome to the dedicated support guide for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. This document provides in-depth technical guidance on the optimal storage and handling of this valuable research compound to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. This document provides in-depth technical guidance on the optimal storage and handling of this valuable research compound to ensure its chemical integrity, purity, and performance in your experiments. As researchers and drug development professionals, we understand that the stability of your starting materials is paramount to achieving reproducible and reliable results. This guide is structured to address common questions, troubleshoot potential issues, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for storing this compound?

A: Moisture exclusion. Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a hydrochloride salt, which makes it susceptible to hygroscopicity (the tendency to absorb moisture from the air).[1][2] Absorbed water can initiate chemical degradation, primarily through hydrolysis of the ethyl ester group.[3][4] Therefore, maintaining a dry environment is the most critical aspect of its storage.

Q2: What is the ideal storage temperature?

A: The recommended storage temperature is refrigerated, between 0-8°C. Low temperatures slow down the rate of any potential degradation reactions. For long-term storage (months to years), storage at -20°C is advisable, provided the container is sealed impeccably to prevent moisture ingress during temperature cycling.

Q3: Do I need to store it under an inert atmosphere (e.g., Argon or Nitrogen)?

A: Yes, for long-term stability, storage under a dry, inert atmosphere is strongly recommended.[5] While the primary degradation pathway is hydrolysis, an inert atmosphere serves two key purposes: it displaces moist air from the container's headspace and minimizes the risk of oxidation of the amine or the oxolane ring, which is a secondary but possible degradation route.

Q4: The compound arrived at room temperature. Is it compromised?

A: Not necessarily. Quality suppliers ship compounds like this in robust, tightly sealed containers. While refrigerated storage is for long-term stability, short-term exposure to ambient temperatures during shipping is generally acceptable for the solid material.[6] You should, however, transfer it to the recommended refrigerated conditions as soon as you receive it. The primary concern is ensuring the seal has not been compromised.

Q5: How should I handle the compound when weighing it for an experiment?

A: This is a critical step where moisture exposure can occur. Always allow the container to warm to room temperature in a desiccator before opening it.[5][6] Opening a cold vial will cause atmospheric moisture to condense on the cold powder, compromising the entire batch.[5][6] Work quickly in a low-humidity environment (like a glove box or a room with a dehumidifier), dispense the required amount, and then purge the vial with a dry, inert gas (like nitrogen or argon) before tightly resealing.

Troubleshooting Guide

Problem Encountered Potential Cause Related to Storage Recommended Action & Explanation
Inconsistent analytical results (e.g., new impurity peaks in HPLC, NMR, or LC-MS). Chemical Degradation: The most likely culprit is hydrolysis of the ester bond, creating the free carboxylic acid and ethanol. This occurs when the compound is exposed to moisture.1. Verify Storage: Review the handling and storage history of the vial. Was it ever left open? Was it allowed to warm before opening? 2. Use a Fresh Sample: It is highly recommended to use a sample from a new, unopened vial to confirm if the issue is with the material itself. 3. Characterize Impurity: If possible, identify the impurity. A mass corresponding to the hydrolyzed acid would strongly support improper storage as the root cause.
The solid material appears clumpy, sticky, or has turned into an oil. Hygroscopicity: The compound has absorbed a significant amount of atmospheric moisture. This is a clear sign of a compromised container seal or improper handling.1. Do Not Use: The material's purity is highly suspect and it has likely undergone partial hydrolysis. Using it will lead to inaccurate stoichiometry and downstream impurities. 2. Discard: The best practice is to discard the compromised vial and obtain a fresh supply. Attempting to dry the material under vacuum may remove water but not the degradation products already formed.
Poor or altered solubility compared to previous batches. Formation of Degradation Products: The hydrolyzed carboxylic acid salt will have different solubility properties than the parent ester hydrochloride, potentially altering the solubility profile of the bulk material.1. Solubility Test: Test the solubility of a small amount of material from a fresh, unopened vial to establish a baseline. 2. Analyze Material: As with inconsistent analytical results, analyze the material to confirm its identity and purity before use.
Loss of stereochemical purity (for chiral-specific applications). Racemization/Epimerization: While less common in the solid state, prolonged storage in solution or exposure to basic conditions (which can occur if the HCl salt is compromised) can potentially lead to the loss of chiral integrity at the α-carbon.1. Analyze by Chiral HPLC: If stereochemical purity is critical, verify it using a suitable chiral chromatography method.[7] 2. Prepare Solutions Fresh: Never store this compound in solution for extended periods. Buffering the solution to a slightly acidic pH (e.g., 4-6) can help maintain stability if it must be kept in solution for a short time.

The Science of Stability: Key Degradation Pathways

To effectively store this compound, it is crucial to understand the chemical reactions you are trying to prevent. For Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, the primary threat is hydrolysis.

Hydrolysis of the Ethyl Ester

The ester functional group is susceptible to cleavage by water in a reaction known as hydrolysis.[4] This reaction is catalyzed by either acid or base.[3][8]

  • Mechanism: In the presence of water, the carbonyl carbon of the ester is attacked by a water molecule. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating ethanol and forming the free carboxylic acid. The hydrochloride salt form means the local environment is acidic, which can catalyze this process, although the reaction with pure water is typically very slow.[3] The real danger is the introduction of atmospheric moisture, which provides the necessary reactant.

The Role of the Hydrochloride Salt & Hygroscopicity

While salt formation is often used to improve the solubility and stability of drug candidates, hydrochloride salts are known to be frequently hygroscopic.[2][9]

  • Mechanism of Moisture Absorption: The chloride ion is an effective hydrogen bond acceptor. It can interact with water molecules from the atmosphere, drawing them into the crystal lattice.[2] This absorbed water is then readily available to act as a nucleophile and reactant for the hydrolysis of the nearby ester group, creating a self-propagating degradation environment.

Recommended Storage & Handling Protocol

This step-by-step protocol is designed to maximize the shelf-life and preserve the integrity of your compound.

  • Receiving and Initial Inspection:

    • Upon receipt, inspect the container for any damage to the seal.

    • Immediately log the compound into your inventory and transfer it to a designated refrigerated storage unit (0-8°C).

  • Long-Term Storage ( > 1 month):

    • Ensure the vial cap is tightly secured. For added protection, wrap the cap with Parafilm®.

    • Place the vial inside a secondary container (like a small, sealable bag or a screw-top tube) that contains a desiccant (e.g., silica gel packets).

    • Store this secondary container in a refrigerator (0-8°C) or, for maximum longevity, a -20°C freezer.

  • Sampling for Experimental Use:

    • Retrieve the secondary container from cold storage.

    • Place the entire sealed container in a desiccator at room temperature for at least 1-2 hours to allow the compound vial to equilibrate. This is the most critical step to prevent condensation.

    • Once equilibrated, take the vial into a low-humidity environment.

    • Quickly weigh the desired amount of the compound into your reaction vessel.

    • Before resealing the stock vial, gently flush the headspace with a stream of dry nitrogen or argon.

    • Tightly close the cap, re-wrap with Parafilm®, place it back in its secondary container with desiccant, and return it to cold storage.

Summary of Ideal Storage Conditions

ParameterRecommendationRationale
Temperature 0-8°C (Refrigerated) Slows the rate of chemical degradation.
-20°C (Frozen) for long-term storage.Provides maximum stability over extended periods.
Atmosphere Dry Inert Gas (Nitrogen/Argon) [5]Displaces moist air to prevent hydrolysis and minimizes oxidation risk.
Humidity As low as possible. Store with desiccant.Prevents moisture absorption (hygroscopicity), which is the primary driver of hydrolysis.[1][2]
Light Store in an amber or opaque vial. Protects against potential light-induced degradation, a good general practice for complex organic molecules.
Container Tightly sealed glass vial. Provides a robust physical barrier against atmospheric moisture.

Visual Workflow: Compound Handling

The following diagram outlines the decision-making process for proper handling from receipt to use.

G cluster_storage Storage Protocol cluster_usage Experimental Use Protocol A Compound Received B Inspect Seal Integrity A->B C Seal OK? B->C D Contact Supplier C->D No E Store at 0-8°C in Secondary Container with Desiccant C->E Yes F Need to Use Compound E->F Retrieval G Move Container to Desiccator at Room Temp F->G H Equilibrate for 1-2 Hours G->H I Open Vial in Dry Environment H->I J Weigh Sample I->J K Purge Headspace with Inert Gas J->K L Reseal Tightly & Return to Cold Storage K->L L->E Return

Caption: Workflow for handling Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.

References

  • ethyl 2-amino-2-(oxan-3-yl)
  • Degradation Pathways | Request PDF.
  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Handling chiral columns. chromservis.eu.
  • hydrolysis of esters. Chemguide.
  • Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns. Sigma-Aldrich.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Characterization of Hydrochloride and Tann
  • Ethyl 2-amino-2-(oxolan-3-yl)
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • User's Manual | Chiral CD-Ph | HPLC Columns | Products | HPLC. Osaka Soda.
  • Ethyl 2-amino-2-(oxolan-3-yl)
  • Handling and Storage Guidelines for Peptides. Bachem.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
  • Ester Hydrolysis: Acid and Base-C

Sources

Optimization

Resolving enantiomers of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride via chiral chromatography

Technical Support Center: Chiral Chromatography of Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl Welcome to the dedicated support center for the enantiomeric resolution of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Chromatography of Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl

Welcome to the dedicated support center for the enantiomeric resolution of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this specific chiral separation.

The structure of your analyte—a primary amine with an adjacent ester and a tetrahydrofuran ring—presents a unique set of challenges and opportunities in chiral chromatography. This guide is designed to explain the causality behind experimental choices, ensuring robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating a primary amino acid ester like this one?

A1: Polysaccharide-based CSPs are the industry standard and the most successful starting point. Specifically, derivatives of amylose and cellulose have demonstrated broad applicability for amino acid esters and chiral amines.[1][2]

  • Recommended Starting Columns: For initial screening, a set of columns covering different polysaccharide selectors is highly effective. A typical primary screening set includes:

    • Amylose-based: CHIRALPAK® IA, IB, or AD-H. These are often superior for the resolution of α-amino acid esters.[1]

    • Cellulose-based: CHIRALCEL® OD-H or OJ-H.

  • Rationale: These CSPs form chiral cavities and offer multiple interaction mechanisms, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are essential for resolving enantiomers.[3] The ester and amine functional groups in your molecule can engage in these interactions.

Q2: Why is my peak shape poor (tailing) for this basic compound?

A2: Peak tailing for basic compounds like your primary amine is a classic problem in chiral chromatography. It is most often caused by strong, undesirable ionic interactions between the basic amine group and acidic residual silanol groups on the silica surface of the CSP.[4]

  • Solution: The most effective solution is to add a basic modifier to your mobile phase. This additive competes with your analyte for the active silanol sites, masking them and resulting in a more symmetrical peak shape.[4]

    • Common Additives: Diethylamine (DEA) or Triethylamine (TEA) at low concentrations (typically 0.1% v/v) are standard choices.[4][5]

Q3: My analyte is a hydrochloride salt. How does this affect sample preparation?

A3: The hydrochloride salt form enhances the solubility of the amine in polar solvents, which is beneficial. However, it also means the amine is protonated (R-NH3+). For separation under normal-phase conditions, it's often advantageous to analyze the free base.

  • Sample Preparation Protocol:

    • Dissolve the hydrochloride salt in a suitable solvent (e.g., Methanol, Ethanol).

    • Consider adding a small amount of a basic additive, like the one used in your mobile phase (e.g., 0.1% DEA), to the sample diluent. This ensures the analyte is in a consistent (free base) form upon injection and improves peak shape, especially in Supercritical Fluid Chromatography (SFC).[6]

    • Ensure the sample solvent is compatible with your mobile phase to avoid analyte precipitation on the column.[7]

Q4: Should I use Normal-Phase HPLC, Reversed-Phase HPLC, or SFC?

A4: All three modes can be effective, but they offer different advantages.

  • Normal-Phase (NP-HPLC): Often provides the highest selectivity and resolution for this class of compounds.[8] It is the most traditional approach.

  • Reversed-Phase (RP-HPLC): Can be an option with specific immobilized polysaccharide columns that tolerate aqueous mobile phases.[9] This is useful if your compound has poor solubility in typical normal-phase solvents.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular alternative. SFC often provides faster analysis times, reduced solvent consumption, and excellent peak symmetry for basic compounds, making it a strong choice for high-throughput screening.[8][10]

Method Development & Optimization Workflow

This workflow provides a structured approach to developing a robust chiral separation method for Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl.

Caption: Chiral Method Development Workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No Resolution or Poor Resolution (Resolution, Rs < 1.5)
Probable CauseRecommended Solution & Rationale
Incorrect CSP The selected chiral stationary phase does not have the right stereoselective interactions with your analyte. Solution: Screen a broader range of columns, including both amylose and cellulose-based CSPs. Daicel recommends screening kits with 3-4 immobilized phases for the highest success rate.[11]
Inappropriate Mobile Phase The solvent composition is too strong (eluting both enantiomers too quickly) or too weak. The type of alcohol modifier can significantly impact selectivity. Solution: 1. Change Alcohol Modifier: If using Isopropanol (IPA), try Ethanol (EtOH), or vice-versa. EtOH is a stronger hydrogen bond donor and can alter the interaction with the CSP. 2. Adjust Alcohol Percentage: Systematically vary the alcohol percentage (e.g., 10%, 15%, 20%) to find the optimal balance between retention and resolution.
Suboptimal Temperature Chiral separations are often sensitive to temperature changes, which affect the thermodynamics of the analyte-CSP interaction.[3] Solution: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 40°C). Lower temperatures often improve resolution but increase retention time and pressure.
Incorrect Additive The presence or absence of an additive can dramatically affect chiral recognition mechanisms.[12] Solution: Ensure a basic additive (like 0.1% DEA) is present to improve peak shape. In some rare cases for amino esters, an acidic additive or a combination of acid/base might be required to form ion-pairs and enhance separation.[4][12]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Probable CauseRecommended Solution & Rationale
Secondary Silanol Interactions (Tailing) The primary amine on your analyte is interacting strongly with acidic sites on the silica support.[4] Solution: Add or increase the concentration of a basic modifier (e.g., DEA, TEA) in the mobile phase to 0.1-0.2%. This masks the silanol groups.
Column Overload (Fronting) Too much sample mass has been injected, saturating the stationary phase. Solution: Reduce the injection volume or the sample concentration and reinject.
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase, causing band broadening.[13] Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.
Column Contamination or Damage The column inlet frit may be partially blocked, or the stationary phase at the head of the column is contaminated.[7][14] Solution: 1. Backflush the column: Reverse the column direction and flush to waste (check manual for compatibility).[14] 2. Use a guard column: A guard column is highly recommended to protect the analytical column from particulates and strongly adsorbed impurities.[15]
Problem 3: Inconsistent Retention Times
Probable CauseRecommended Solution & Rationale
Lack of Column Equilibration The column has not been sufficiently equilibrated with the mobile phase, especially after changing solvents or additives. Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample. Some additive memory effects can persist and require extensive washing.[16]
Mobile Phase Composition Drift The solvent mixture is not stable, or there is an issue with the HPLC pump's proportioning valves. Solution: Prepare fresh mobile phase daily. If the problem persists, perform pump performance qualification tests.
Temperature Fluctuations The column compartment temperature is not stable, leading to shifts in retention. Solution: Use a thermostatically controlled column compartment and ensure it has reached the set temperature before starting the analysis.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • CATALOG - HPLC. Chiral Technologies. [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KoreaScience. [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCr. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]

  • Wide Range of Chiral Column Selections. Daicel Chiral Technologies. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters. [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-amino-2-(oxolan-3-yl)acetate Coupling

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that coupling highly hindered amino acids is one of the most formidable challenges in synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that coupling highly hindered amino acids is one of the most formidable challenges in synthetic chemistry. This guide is engineered to provide you with field-proven, mechanistically sound strategies to successfully couple Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride .

Mechanistic Causality: Why Standard Couplings Fail

To solve a coupling failure, we must first understand the physical chemistry of the microenvironment. Ethyl 2-amino-2-(oxolan-3-yl)acetate presents a dual challenge:

  • The Steric Shield: The oxolan-3-yl (tetrahydrofuran-3-yl) group is a bulky, rigid heterocycle positioned directly adjacent to the α -amine. When this amine acts as a nucleophile, the oxolanyl ring physically blocks incoming activated electrophiles. Standard carbodiimide/HOBt protocols generate an OBt-active ester that is simply too massive to penetrate this steric shield[1].

  • The Hydrochloride Salt: The compound is supplied as an HCl salt. If it is not fully neutralized (free-based) in situ, the amine remains protonated and completely non-nucleophilic.

The Solution: We must invert the paradigm. Instead of forcing a hindered amine to attack a large active ester, we must generate an extremely small, highly reactive electrophile. The generation of in situ acyl fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) replaces the bulky OBt/OAt leaving group with a microscopic fluorine atom, granting the hindered oxolanyl-amine unimpeded access to the carbonyl carbon[2],[3].

Troubleshooting FAQs

Q: My standard EDC/HOBt coupling is yielding <15% product. What is the immediate fix? A: Abandon HOBt. The OBt ester is too sterically demanding. Upgrade to a modern uronium salt like COMU, which utilizes the Oxyma leaving group. Oxyma is highly effective at coupling sterically hindered amino acids and suppresses racemization better than HOBt or HOAt[4],[5].

Q: Should I use Triethylamine (TEA) to neutralize the hydrochloride salt? A: No. Always use DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). TEA is too nucleophilic and can cause side reactions. DIPEA is a strong, non-nucleophilic base that efficiently free-bases the oxolanyl-amine without competing for the activated electrophile[6],[7].

Q: Can I use microwave assistance for this specific compound? A: Yes. Microwave irradiation provides the kinetic energy required to overcome the high activation barrier of hindered couplings. Short bursts (e.g., 75°C for 5–10 minutes) dramatically improve yields compared to hours of stirring at room temperature[1],[8].

Quantitative Efficacy of Coupling Strategies

The following table synthesizes quantitative performance data for coupling highly hindered amines against various activation strategies.

Coupling StrategyReagentsReactive Intermediate SizeRelative ReactivityTypical Yield (Hindered)
Conventional DIC / HOBtVery Large (OBt ester)Low< 15%
Advanced Uronium HATU / DIPEALarge (OAt ester)High40 - 60%
Modern Oxyma-based COMU / DIPEALarge (Oxyma ester)Very High65 - 85%
Acyl Fluoride (In Situ) TFFH / DIPEAVery Small (Acyl Fluoride)Extremely High> 90%

Strategic Workflows & Visualizations

Workflow: Selecting the Right Coupling Strategy

Workflow Start Standard Coupling Fails (<15% Yield) Step1 Optimize Base & Solvent (Use DIPEA in NMP/DCM) Start->Step1 Step2 Upgrade Reagent (COMU or HATU) Step1->Step2 Step3 Apply Microwave Heating (75°C, 5-10 mins) Step2->Step3 Success Successful Amide Bond Formation Step2->Success If resolved Step4 Generate Acyl Fluoride (TFFH or BTFFH) Step3->Step4 Step3->Success If resolved Step4->Success Ultimate solution

Decision matrix for overcoming steric hindrance in oxolanyl-amine couplings.

Mechanism: TFFH-Mediated Acyl Fluoride Generation

Mechanism Acid Protected Amino Acid (Electrophile) AcylFluoride Acyl Fluoride Intermediate (Small & Highly Reactive) Acid->AcylFluoride + DIPEA TFFH TFFH Reagent (Activator) TFFH->AcylFluoride Product Amide Product AcylFluoride->Product Amine Ethyl 2-amino-2-(oxolan-3-yl)acetate (Hindered Nucleophile) Amine->Product Nucleophilic Attack

Mechanistic pathway demonstrating the generation of a low-steric-profile acyl fluoride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Microwave-Assisted COMU Coupling

Best for moderate-to-high hindrance where standard uroniums fail.

  • Preparation: Dissolve the protected carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.4 eq) to the solution. Stir for 2 minutes at room temperature to form the Oxyma active ester[5],[8].

  • Nucleophile Addition: Add Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (1.0 eq) and an additional 1.0 eq of DIPEA (to neutralize the HCl salt).

  • Microwave Irradiation: Subject the reaction vessel to microwave heating at 75°C for 10 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Unreacted oxolanyl-amine peak is <5%. Proceed to workup.

    • Fail: If the amine peak persists, perform a second coupling cycle (double coupling) using fresh reagents before aqueous workup[1].

Protocol B: In Situ Acyl Fluoride Generation via TFFH

The definitive solution for extreme steric hindrance.

  • Solvent Selection: Dissolve the protected carboxylic acid (1.5 eq) in anhydrous DCM (DCM is preferred over DMF for acyl fluoride stability)[9],[7].

  • Fluorination: Add TFFH (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1 (Activation): The formation of the acyl fluoride must be confirmed. Take a micro-aliquot and analyze via IR spectroscopy. Look for a sharp, distinct carbonyl stretch at ~1840 cm⁻¹ (characteristic of acyl fluorides). Alternatively, quench an aliquot with methanol and verify the methyl ester mass via LC-MS[3].

  • Coupling: Once activation is validated, add Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (1.0 eq) and an additional 1.5 eq of DIPEA.

  • Reaction: Stir at room temperature for 2 to 4 hours, or apply gentle heating (40°C). Acyl fluorides are highly reactive but stable enough to endure longer coupling times without significant racemization[9],[7].

  • Self-Validation Checkpoint 2 (Completion): Monitor the disappearance of the oxolanyl-amine mass via LC-MS. Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.

References

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

An Expert's Guide to HPLC Method Validation for the Purity Analysis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a chiral synthetic building block crucial in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to HPLC Method Validation for the Purity Analysis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a chiral synthetic building block crucial in the development of various pharmaceutical agents. Its molecular structure, featuring a chiral center at the alpha-carbon and a polar oxolane ring, presents unique analytical challenges. Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological effects or impact the stability of the API.

This guide provides a comprehensive, experience-driven framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. We will move beyond a simple recitation of validation parameters, delving into the scientific rationale behind methodological choices and comparing the proposed HPLC method with potential alternatives. This document is intended for researchers, analytical scientists, and drug development professionals tasked with establishing reliable and accurate analytical methods in a regulated environment.

The Analytical Challenge: Structural Considerations

The primary challenge in analyzing Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride lies in its polarity and potential for chiral isomerism. The amine and ester functionalities, coupled with the ether linkage in the oxolane ring, make the molecule highly polar. This necessitates a careful selection of the stationary and mobile phases to achieve adequate retention and sharp peak shapes in reversed-phase chromatography. Furthermore, as the compound is chiral, a validated method must be able to separate the desired enantiomer from its mirror image if required for the final API's stereospecificity.

HPLC Method Development: A Rational Approach

Our objective is to develop a stability-indicating, reversed-phase HPLC (RP-HPLC) method capable of separating the main analyte from its potential impurities.

Initial Method Parameters
  • Column: A C18 column with end-capping is a logical starting point due to its versatility and ability to retain moderately polar compounds. A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm offers a good balance between resolution and backpressure.

  • Mobile Phase: A gradient elution is preferable to a simple isocratic method to ensure the elution of both polar and potentially less polar impurities within a reasonable runtime.

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve the peak shape of the basic amine and helps to control the pH of the mobile phase.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Detection: UV detection at 210 nm is selected as the analyte lacks a strong chromophore, and this wavelength allows for the detection of the amide bond.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure method robustness and reproducibility.

Method Optimization

The initial parameters are then optimized by systematically adjusting the gradient slope, pH of the aqueous phase, and column temperature to achieve optimal separation of the main peak from any observed impurities, particularly those generated during forced degradation studies.

Method Validation: A Deep Dive into ICH Q2(R1) Guidelines

Once the method is optimized, it must be validated to ensure its suitability for its intended purpose. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] The core validation parameters, as defined by ICH, include specificity, linearity, range, accuracy, precision, and robustness.[3]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[3]

  • Experimental Protocol:

    • Forced Degradation: Subject the sample of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

    • Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples. The peak purity analysis compares the spectra across the peak to determine if it is spectrally homogeneous.

  • Causality and Insights: Forced degradation studies are essential for developing a "stability-indicating" method. By intentionally creating degradation products, we can ensure that the method can separate them from the main analyte, preventing an overestimation of the active ingredient's purity in stability studies.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[4]

  • Experimental Protocol:

    • Prepare a series of at least five solutions of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50498, 502, 500500
75755, 748, 751751
1001005, 1001, 9981001
1251245, 1255, 12501250
1501502, 1495, 15031500
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[3]

  • Experimental Protocol:

    • Perform the analysis on a sample of known purity (e.g., a reference standard).

    • Alternatively, use the standard addition method by spiking a known amount of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.

    • Calculate the percentage recovery.

  • Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.899.75
100%100100.5100.5
120%120119.599.58
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is assessed at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Data Presentation:

Precision LevelParameterResult
Repeatability% RSD (n=6)≤ 1.0%
Intermediate Precision% RSD (n=6)≤ 2.0%
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be within the limits specified in the table.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable accuracy and precision.[3]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ/S)

      • LOQ = 10 * (σ/S)

      • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Causality and Insights: Establishing the LOQ is critical for accurately reporting the levels of impurities. Knowing the LOQ ensures that any reported impurity value is not just a random fluctuation of the baseline but a quantifiable and reliable result.

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • pH of the mobile phase (± 0.1 units)

    • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits for all tested variations.

Visualization of the Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_report Finalization Dev Method Development & Optimization Specificity Specificity Forced Degradation Dev->Specificity Linearity Linearity & Range r² ≥ 0.999 Specificity->Linearity Accuracy Accuracy 98-102% Recovery Linearity->Accuracy Precision Precision Repeatability (%RSD ≤ 1.0) Intermediate Precision (%RSD ≤ 2.0) Accuracy->Precision LOD_LOQ LOD & LOQ S/N Ratio Precision->LOD_LOQ Robustness Robustness System Suitability LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, it is prudent to consider other techniques and understand their relative strengths and weaknesses for this specific analyte.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
RP-HPLC (Proposed) Differential partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, excellent for quantifying impurities, stability-indicating.May require ion-pairing agents for good peak shape.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High efficiency for volatile compounds.The analyte is a salt and not volatile; requires derivatization which adds complexity and potential for error.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations than HPLC, good for chiral separations.Less common instrumentation, method development can be complex.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High efficiency, small sample volume.Lower concentration sensitivity compared to HPLC, can have reproducibility challenges.
Quantitative NMR (qNMR) Quantifies by comparing the integral of an analyte signal to that of a certified internal standard.No need for a specific reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, not ideal for trace impurity analysis.
Logical Relationship of Method Choice

Method_Selection cluster_techniques Analytical Techniques Analyte Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl (Polar, Chiral, Non-volatile Salt) HPLC HPLC Analyte->HPLC Best Fit (Purity & Impurities) GC GC Analyte->GC Poor Fit (Non-volatile) SFC SFC Analyte->SFC Alternative (Chiral Separation) CE CE Analyte->CE Alternative (Orthogonal Method) qNMR qNMR Analyte->qNMR Alternative (Assay/Reference Standard)

Sources

Comparative

Comparative Guide: Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride vs. Natural Amino Acids in Receptor Binding

Executive Summary The transition from native peptides to therapeutically viable drugs is historically bottlenecked by poor pharmacokinetic profiles and off-target receptor binding. Unnatural amino acids (UAAs) have emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable drugs is historically bottlenecked by poor pharmacokinetic profiles and off-target receptor binding. Unnatural amino acids (UAAs) have emerged as critical tools in the development of peptidomimetics[1], allowing medicinal chemists to optimize physicochemical parameters and improve target selectivity[2].

This guide objectively compares the receptor binding performance of natural amino acids against Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride —a highly specialized building block used to synthesize tetrahydrofuran amino acids (TAAs)[3]. By substituting flexible natural residues (e.g., Leucine, Valine, or Tyrosine) with conformationally constrained oxolane derivatives, researchers can drastically enhance receptor affinity, selectivity, and proteolytic stability.

Mechanistic Causality: The Oxolane Advantage

To understand why an oxolane-based UAA outperforms a natural amino acid in specific receptor binding assays, we must analyze the thermodynamics and structural biology of the binding event.

Conformational Pre-organization (Entropy)

Natural aliphatic amino acids possess highly flexible side chains with multiple rotatable bonds. When these residues dock into a receptor pocket, they lose significant degrees of freedom, resulting in a severe entropic penalty ( ΔS<0 ). In contrast, the oxolane (tetrahydrofuran) ring is a conformationally restricted 5-membered cyclic ether. When incorporated into a peptide backbone, it rigidifies the local dihedral angles ( ϕ and ψ ), often inducing stable secondary structures like β -turns[3]. This pre-organization minimizes the entropic cost of binding, leading to a higher overall affinity.

Directed Dipole Interactions (Enthalpy)

Unlike purely aliphatic natural amino acids, the ether oxygen in the oxolane ring acts as a specific hydrogen-bond acceptor. This allows the peptidomimetic to form targeted dipole interactions with hydrogen-bond donors (e.g., Serine, Threonine, or Tyrosine hydroxyls) deep within the receptor binding pocket, generating novel enthalpic contacts that natural aliphatic residues cannot achieve.

Case Study: NTS2 Receptor Selectivity

The practical impact of these mechanisms is profound. In a benchmark study, replacing a natural Tyrosine residue with a tetrahydrofuran amino acid in neurotensin fragments yielded a peptidomimetic with substantial NTS2 receptor binding affinity ( Ki​=29 nM) and up to 1000-fold selectivity over the NTS1 subtype ( Ki​=35,000 nM)[4].

MOA A Natural Amino Acid (High Flexibility) B Oxolane UAA (e.g., Tetrahydrofuran) A->B Substitution C Conformational Constraint B->C Backbone Rigidification F Protease Resistance B->F Steric Shielding D Favorable Entropy of Binding (u0394S) C->D Pre-organization E Enhanced Receptor Affinity & Selectivity D->E Thermodynamic Gain

Logical relationship showing how oxolane UAA incorporation drives receptor affinity and stability.

Comparative Performance Data

The following table summarizes the quantitative and qualitative shifts observed when transitioning from natural amino acids to oxolane-based UAAs in receptor-targeted peptidomimetics.

ParameterNatural Amino Acids (e.g., Leu, Val, Tyr)Oxolane UAAs (e.g., 2-amino-2-(oxolan-3-yl)acetate)Mechanistic Driver
Conformational Flexibility High (Multiple rotatable side-chain bonds)Low (Constrained by 5-membered cyclic ether)Ring strain restricts dihedral angles ( ϕ , ψ )
H-Bonding Capability None (Aliphatic) or Donor/Acceptor (Polar)Specific Acceptor (Ether oxygen)Directed dipole interactions within receptor pockets
Binding Entropy ( ΔS ) Unfavorable (High entropic penalty upon binding)Favorable (Pre-organized bioactive conformation)Reduced loss of degrees of freedom during docking
Proteolytic Stability Low (Rapidly cleaved by endogenous proteases)High (Resistant to enzymatic degradation)Steric bulk and non-canonical structure shield the backbone
Receptor Selectivity Baseline (Native ligand affinity)Often >100-fold enhanced (e.g., NTS2 vs NTS1)[4]Precise spatial orientation of the oxolane pharmacophore

Experimental Workflow: Validating Receptor Binding Kinetics

To objectively quantify the binding affinity ( KD​ ) of a natural peptide versus its oxolane-modified counterpart, Surface Plasmon Resonance (SPR) is the industry gold standard. The following protocol is designed as a self-validating system , incorporating critical controls to ensure data integrity.

Step-by-Step SPR Methodology

Step 1: Solid-Phase Peptide Synthesis (SPPS)

  • Synthesize the wild-type peptide and the oxolane-peptidomimetic using standard Fmoc-SPPS.

  • Expert Insight: When coupling Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, the hydrochloride salt must be neutralized with 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) prior to activation. Failure to neutralize the salt will protonate the coupling reagent, leading to premature termination of the growing peptide chain.

  • Cleave from the resin using TFA/TIPS/H2O (95:2.5:2.5) and purify via RP-HPLC to >95% purity.

Step 2: Sensor Chip Preparation & Receptor Immobilization

  • Activate a CM5 dextran sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the target receptor (e.g., NTS2) dissolved in 10 mM sodium acetate (pH 4.5) until a target immobilization level of ~1000 Response Units (RU) is achieved.

  • Quench remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Validation Control: Leave one flow cell unmodified (activated and quenched without receptor) to serve as a reference channel for subtracting bulk refractive index changes and non-specific binding.

Step 3: Analyte Injection (Kinetic Profiling)

  • Dilute the purified peptides in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Inject a concentration series (e.g., 1, 5, 25, 125, 625 nM) over both the active and reference flow cells at a flow rate of 30 µL/min.

  • Record the association phase for 180 seconds, followed by a 300-second dissociation phase.

Step 4: Regeneration & Baseline Validation

  • Inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to remove bound analyte and return the signal to baseline.

  • Validation Control: Inject a buffer blank (0 nM analyte) every 5 cycles to monitor baseline drift. This enables "double-referencing" during data analysis.

Step 5: Data Analysis & Kinetic Modeling

  • Subtract the reference flow cell and buffer blank signals from the active flow cell data.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow W1 Step 1: Fmoc-SPPS (Oxolane UAA Coupling) W2 Step 2: Receptor Immobilization (CM5 Sensor Chip) W1->W2 W3 Step 3: Analyte Injection (Concentration Series) W2->W3 W4 Step 4: SPR Data Acquisition (Real-time Kinetics) W3->W4 W5 Step 5: Langmuir Modeling (KD, kon, koff Calculation) W4->W5

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating receptor binding kinetics.

Conclusion

The strategic replacement of natural amino acids with oxolane-containing unnatural amino acids, such as derivatives of Ethyl 2-amino-2-(oxolan-3-yl)acetate, represents a paradigm shift in peptidomimetic design. By leveraging the conformational rigidity and unique hydrogen-bonding profile of the tetrahydrofuran ring, researchers can systematically engineer peptides that overcome the entropic barriers of receptor binding, yielding drug candidates with superior affinity, selectivity, and pharmacokinetic stability.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. nih.gov. 2

  • Uranyl acetat | Sigma-Aldrich - MilliporeSigma. sigmaaldrich.com.

  • Peptidomimetic - Wikipedia. wikipedia.org. 1

  • NTS2-selective neurotensin mimetics with tetrahydrofuran amino acids - PubMed. nih.gov. 4

  • Tetrahydrofuran amino acids of the past decade | Request PDF - ResearchGate. researchgate.net. 3

Sources

Validation

Comparative Efficacy of Oxetane vs. Dioxane Amino Acid Derivatives in Targeted Drug Design: A Senior Application Scientist's Guide

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs serve not as mere passive frameworks but...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs serve not as mere passive frameworks but as active modulators of a drug candidate's physicochemical and pharmacokinetic properties. Among the most utilized are oxygen-containing heterocycles, which can enhance aqueous solubility, improve metabolic stability, and fine-tune ligand-target interactions. This guide provides an in-depth technical comparison of two prominent classes of these scaffolds when incorporated as amino acid derivatives: the strained four-membered oxetane ring (a key example of an "oxolane" derivative) and the conformationally flexible six-membered dioxane ring.

For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two scaffolds is critical for making informed decisions in lead optimization. This guide moves beyond a simple list of properties to explain the underlying structural causality for their differential effects, providing field-proven insights into their comparative efficacy in targeted drug design. We will explore their impact on key drug-like properties, examine their synthetic accessibility, and present detailed experimental protocols for their evaluation.

Structural and Conformational Analysis: The Foundation of Function

The divergent behaviors of oxetane and dioxane derivatives are rooted in their fundamental structural differences: ring size, bond angles, and conformational flexibility.

Oxetane Derivatives: The four-membered oxetane ring is characterized by significant ring strain (approx. 106 kJ/mol) and a relatively planar, puckered conformation.[1][2] This strain influences the C-O-C bond angle, exposing the oxygen's lone pair of electrons and making it a potent hydrogen bond acceptor.[2] Its compact, sp3-rich nature allows it to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, but with significantly increased polarity.[3] When incorporated into a peptide backbone, the rigidity of the oxetane ring can act as a "conformational lock," pre-organizing the molecule into a specific bioactive conformation, which is highly advantageous for targeting proteins with well-defined binding pockets.[4]

Dioxane Derivatives: In contrast, the six-membered 1,3- and 1,4-dioxane rings are non-planar and significantly more flexible. They exist in dynamic equilibrium between chair, twist, and boat conformations, with the chair form typically being the most stable.[5][6] This conformational flexibility can be either an advantage or a disadvantage. It allows the molecule to adapt to various binding site topographies but can also introduce an entropic penalty upon binding. The two oxygen atoms in the dioxane ring significantly influence its electronic properties and hydrogen bonding capacity, while also providing multiple potential points for metabolic attack or, conversely, metabolic blocking depending on substitution patterns.

The choice between a rigid oxetane and a flexible dioxane scaffold is therefore a primary strategic decision in modulating the conformational energy and pre-organization of a drug candidate.

Comparative Impact on Physicochemical Properties

The ultimate utility of these scaffolds is judged by their ability to modulate a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Here, we compare their effects on key physicochemical parameters.

Lipophilicity and Aqueous Solubility

A central challenge in drug design is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and distribution.

  • Oxetanes are well-established tools for reducing lipophilicity and increasing aqueous solubility .[3] The replacement of a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[3] This is attributed to the polar nature of the ether oxygen and its strong hydrogen bond accepting capability. In a study on spleen tyrosine kinase (SYK) inhibitors, replacing a morpholine ring with a piperazine-oxetane moiety enhanced solubility at acidic pH.[7]

  • Dioxanes also impact lipophilicity, but their effect is more context-dependent. The addition of the six-membered ring with two oxygen atoms generally increases polarity compared to a cyclohexane ring. However, their larger size and greater number of carbon atoms can sometimes lead to a less dramatic decrease in lipophilicity (LogD/LogP) compared to the smaller oxetane ring. For instance, in a series of σ1 receptor ligands, the logD7.4 values of propiophenone-derived dioxanes were approximately 1.2 log units higher than the corresponding benzaldehyde derivatives, showcasing the significant impact of substitution on the overall lipophilicity.[8]

PropertyGeneral Effect of Oxetane IntroductionGeneral Effect of Dioxane IntroductionRationale
Lipophilicity (LogD) Significant Decrease[7]Moderate Decrease / Context-Dependent[8]High oxygen-to-carbon ratio and strong H-bond acceptance in a compact structure.
Aqueous Solubility Significant Increase[1][3]Moderate IncreaseHigher polarity and H-bonding potential.
Polar Surface Area (PSA) IncreaseIncreaseAddition of polar ether oxygen atoms.
Metabolic Stability

Enhancing metabolic stability is a frequent goal of lead optimization. Both scaffolds can serve as "metabolic shields" by replacing metabolically labile groups like isopropyl or gem-dimethyl moieties, which are prone to CYP450-mediated oxidation.

  • Oxetanes have proven highly effective at improving metabolic stability. In the development of ALDH1A1 inhibitors, an oxetane-containing compound showed significantly improved metabolic stability over its parent molecule.[1] Similarly, for a series of matrix metalloproteinase-13 (MMP-13) inhibitors, replacing a methyl group with an oxetane moiety led to a marked improvement in metabolic stability.[1] This is because the oxetane ring itself is generally stable to metabolism, and its placement can sterically hinder the enzymatic oxidation of adjacent groups.[9]

  • Dioxanes can also confer metabolic stability, though their larger, more flexible ring can sometimes present new metabolic soft spots depending on the substitution pattern. In a study of aminobutyl-substituted 1,3-dioxanes, selected compounds showed medium metabolic stability, with 50-60% of the parent compound remaining after a 90-minute incubation with mouse liver microsomes.[8] The key is the strategic placement of substituents to block potential sites of oxidation on the dioxane ring itself.

Basicity (pKa) of Proximal Amines

For amino acid derivatives, the basicity of the primary or secondary amine is a critical parameter influencing cell permeability, target binding, and potential for off-target effects like hERG channel inhibition.

Both oxetane and dioxane rings are electron-withdrawing due to the inductive effect of the oxygen atoms. When placed adjacent to a nitrogen atom, they effectively reduce the amine's pKa .

  • Oxetanes cause a significant pKa reduction. In the optimization of a SYK inhibitor, introducing an oxetane on a piperazine ring reduced the calculated pKa from 8.0 to 6.4.[9] This reduction in basicity can be crucial for mitigating hERG liability and improving the fraction of the neutral species available for passive diffusion across cell membranes.

  • Dioxanes also lower the pKa of nearby amines. The magnitude of this effect depends on the distance and orientation of the nitrogen relative to the two oxygen atoms. This modulation of basicity is a key strategy in the design of GPCR ligands, where a specific protonation state is often required for optimal receptor engagement.[5][10]

The ability to finely tune amine basicity is a powerful feature of both scaffolds, with the oxetane generally providing a more pronounced effect due to the proximity of the amine to the strained, electronegative ring system.

Synthetic Accessibility and Strategies

The decision to use a scaffold is also a practical one, dependent on its synthetic tractability. Both oxetane and dioxane amino acid derivatives are accessible through established synthetic routes.

Synthesis of Oxetane Amino Acid Derivatives

Oxetane amino acids, such as 3-aminooxetane-3-carboxylic acid, are valuable building blocks.[11] Their synthesis often starts from commercially available precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol or oxetan-3-one.[4] A general strategy involves intramolecular cyclization of a 1,3-diol derivative.[4]

Synthesis of Dioxane Amino Acid Derivatives

Dioxane-based amino acids can be synthesized via several routes. A common method involves the acetalization of a diol or triol with an appropriate aldehyde or ketone, followed by functional group manipulation to introduce the amino and acid moieties.[8][12] For example, 5-amino-1,3-dioxanes can be prepared by the reduction of corresponding oximes, avoiding the use of unstable nitro intermediates.[12]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and evaluation of either an oxetane or dioxane amino acid derivative.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Property Evaluation A Select Precursor (e.g., Diol, Oxetan-3-one) B Ring Formation (e.g., Acetalization, Cyclization) A->B C Functional Group Interconversion B->C D Introduce Amino & Acid Moieties C->D E Chromatography D->E F Spectroscopy (NMR, MS) E->F G Measure LogD / Solubility F->G H Metabolic Stability Assay G->H I Biological Activity Assay H->I J J I->J Analyze Data

Caption: Generalized workflow for synthesis and evaluation.

Applications in Targeted Drug Design: A Strategic Choice

The decision to use an oxetane versus a dioxane derivative is driven by the specific goals of the drug design campaign.

G Start Drug Design Goal Prop1 Maximize Rigidity & Pre-organization for Known Pocket Start->Prop1 Prop2 Significantly Decrease Lipophilicity & Increase Solubility Start->Prop2 Prop3 Introduce Novel Vector for Substituent Placement Start->Prop3 Prop4 Require Conformational Flexibility to Adapt to Binding Site Start->Prop4 Prop5 Modulate Properties with Larger Scaffold Start->Prop5 Oxetane Choose Oxetane Derivative Prop1->Oxetane Prop2->Oxetane Prop3->Oxetane Dioxane Choose Dioxane Derivative Prop4->Dioxane Prop5->Dioxane

Caption: Logic diagram for scaffold selection in drug design.

Case Study: Oxetanes in Kinase Inhibitors

Kinase inhibitors often target the ATP-binding pocket, which is a well-defined region. The rigidity and strong hydrogen-bonding capacity of the oxetane ring are highly beneficial here.[2] By replacing a carbonyl or gem-dimethyl group with an oxetane, medicinal chemists can improve solubility and metabolic stability while locking the molecule into a conformation that maintains or enhances binding to the kinase hinge region.[1][7]

Case Study: Dioxanes in GPCR Ligands

G protein-coupled receptors (GPCRs) have more complex and dynamic binding pockets.[13] The conformational flexibility of the dioxane scaffold can be advantageous, allowing a ligand to adopt the optimal geometry for binding.[5] The 1,3-dioxane scaffold has been successfully used to develop potent and selective ligands for the 5-HT1A and σ1 receptors, where specific stereochemistry and substitution patterns on the flexible ring were key to achieving high affinity and desired pharmacological activity.[5][8]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key comparative experiments.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To compare the metabolic stability of an oxetane-derivative vs. a dioxane-derivative.

Materials:

  • Test Compounds (Oxetane and Dioxane derivatives), 10 mM in DMSO

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (Solutions A & B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for quenching

  • 96-well plates, incubator shaker, centrifuge, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM and NADPH solutions on ice.

    • Prepare a 2 mg/mL working solution of HLM in phosphate buffer. Keep on ice.

    • Prepare a working solution of the test and control compounds by diluting the 10 mM stock to 100 µM in phosphate buffer.

  • Incubation Setup (T=0 and T=final time points):

    • In a 96-well plate, add 198 µL of the HLM working solution to each well.

    • Add 2 µL of the 100 µM compound working solution to the wells (final compound concentration: 1 µM; final HLM concentration: 1 mg/mL).

    • Pre-warm the plate at 37°C for 10 minutes in the incubator shaker.

  • Reaction Initiation:

    • To initiate the metabolic reaction, add 10 µL of pre-warmed NADPH regenerating solution to each well.

    • Immediately after adding NADPH to the first time point (e.g., 60 min), remove an aliquot and quench it in a separate plate containing 200 µL of cold ACN with internal standard. This is the T=0 sample .

  • Time Course:

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the ACN plate.

  • Sample Processing & Analysis:

    • Once all time points are collected, seal and centrifuge the quench plate at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (k / [microsomal protein concentration]) * (volume of incubation).

Self-Validation: The protocol is validated by the inclusion of high and low clearance controls. Verapamil should show rapid depletion, while Warfarin should remain relatively stable over the time course, confirming the metabolic activity of the microsomes and the integrity of the assay.

Conclusion

The choice between oxolane (specifically oxetane) and dioxane amino acid derivatives is a strategic decision in targeted drug design, not a matter of inherent superiority. Each scaffold offers a distinct profile of advantages and disadvantages.

  • Oxetane derivatives are the superior choice when the primary design goal is to impart conformational rigidity , significantly increase aqueous solubility , and reduce lipophilicity . Their compact and polar nature makes them powerful tools for improving the drug-like properties of a molecule, particularly in lead optimization phases where poor solubility or high metabolic clearance are key challenges.[1][9]

  • Dioxane derivatives are more suitable when conformational flexibility is required for a ligand to adapt to a complex or dynamic binding site. They offer a more subtle modulation of physicochemical properties and provide a larger scaffold that can be functionalized at multiple positions to probe structure-activity relationships.[5][8]

Ultimately, the comparative efficacy of these scaffolds is context-dependent. A thorough understanding of their structural underpinnings, as outlined in this guide, empowers the medicinal chemist to select the right tool for the right target, accelerating the journey from a promising hit to a viable drug candidate.

References

  • Burgett, A. W., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(23), 14385-14434. [Link]

  • Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(9), 1300. [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514-12547. [Link]

  • Wessjohann, L. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1406-1445. [Link]

  • Blomgren, P. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(1), 153. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(44), 11867-11872. [Link]

  • Moecklinghoff, S. (1990). Process for the preparation of oxetane-3-carboxylic acids.
  • Franchini, S., et al. (2018). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity. European Journal of Medicinal Chemistry, 143, 138-151. [Link]

  • Polgar, W. E., et al. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Medicinal Chemistry, 67(7), 5486-5502. [Link]

  • Villa, M., & Zini, G. (1997). Process for the preparation of 5-amino-1,3-dioxanes.
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  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Evotec Website. [Link]

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Comparative

Reproducibility of asymmetric synthesis protocols for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

An in-depth technical analysis of the asymmetric synthesis protocols for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (also known as ethyl 3'-tetrahydrofuranylglycinate hydrochloride). Executive Summary Ethyl 2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the asymmetric synthesis protocols for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (also known as ethyl 3'-tetrahydrofuranylglycinate hydrochloride).

Executive Summary

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a highly valuable non-canonical amino acid building block. Derivatives of 3'-tetrahydrofuranylglycine (Thfg) serve as critical bioisosteres for asparagine, significantly enhancing the binding affinity, conformational rigidity, and metabolic stability of peptidomimetic drugs, most notably in the design of next-generation HIV-1 protease inhibitors[1].

Because this molecule contains two contiguous stereocenters—the α-carbon of the amino acid and the C3 position of the oxolane (tetrahydrofuran) ring—its synthesis yields four possible stereoisomers. As biological targets exhibit profound stereochemical discrimination, achieving high enantiomeric excess (ee) and diastereomeric excess (de) is paramount[2]. This guide objectively compares three leading asymmetric synthesis protocols, providing the mechanistic causality and experimental data necessary for process chemists to select the optimal route for scale-up.

Mechanistic Overview & Synthetic Strategy

The challenge in synthesizing Ethyl 2-amino-2-(oxolan-3-yl)acetate lies in controlling the facial selectivity during the formation of the C–C or C–N bonds.

  • Chiral Auxiliary-Directed Alkylation: Relies on a stoichiometric chiral template (e.g., Ni(II)-Schiff base complexes) to shield one face of a glycine enolate. When coupled with an enantiopure oxolane electrophile, it provides absolute control over both stereocenters.

  • Catalytic Asymmetric Hydrogenation: Utilizes transition metal catalysts (e.g., Rhodium) with bulky chiral phosphine ligands to stereoselectively reduce a dehydroamino acid precursor. This method is highly scalable but requires careful tuning of the ligand to achieve high diastereoselectivity[3].

  • Biocatalytic Amination: Leverages engineered transaminases or amine dehydrogenases to perform a highly stereoselective reductive amination on an α-keto ester precursor. This is the most environmentally sustainable route, operating under mild aqueous conditions[4].

SynthesisPathways SM Oxolan-3-one / Derivatives (Starting Material) Aux Chiral Glycine Equivalent (Ni(II)-Schiff Base) SM->Aux Condensation Dehydro Dehydroamino Acid Ester Precursor SM->Dehydro Horner-Wadsworth-Emmons Keto α-Keto Ester Derivative SM->Keto Oxidation / Coupling Alk Diastereoselective Alkylation Aux->Alk Base, Chiral Electrophile Target Ethyl 2-amino-2-(oxolan-3-yl)acetate Hydrochloride Alk->Target Acidic Hydrolysis & Esterification Hydro Asymmetric Hydrogenation [Rh(COD)Cl]2 / Ligand Dehydro->Hydro H2 (100 psi) Hydro->Target Deprotection Bio Biocatalytic Amination (Engineered Transaminase) Keto->Bio NH3 Donor, PLP Bio->Target Isolation (HCl gas)

Figure 1: Comparative asymmetric synthetic pathways for Ethyl 2-amino-2-(oxolan-3-yl)acetate.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three protocols based on validated process chemistry standards.

Synthesis ProtocolOverall YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)ScalabilityCost-Efficiency & Atom Economy
Chiral Auxiliary Alkylation 65–75%>99%>95%Moderate (Lab/Kilo Scale)Low (Requires stoichiometric auxiliary)
Asymmetric Hydrogenation 80–88%>98%>90%High (Pilot/Process Scale)High (Catalytic, high turnover number)
Biocatalytic Amination 70–85%>99%>98%High (Industrial Scale)Very High (Aqueous, renewable catalysts)

Detailed Methodologies & Mechanistic Causality

Protocol 1: Chiral Auxiliary-Directed Alkylation (Ni(II)-Schiff Base)

This protocol utilizes Belokon’s chiral Ni(II) complexes. The rigid square-planar geometry of the nickel complex locks the enolate geometry and effectively shields the Re-face of the glycine α-carbon.

Step-by-Step Workflow:

  • Complex Preparation: React glycine, Ni(NO3)2, and the chiral auxiliary (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) in methanol with a methanolic base to form the red crystalline Ni(II) complex.

  • Stereoselective Alkylation:

    • Suspend the Ni(II) complex (1.0 eq) and finely powdered KOH (5.0 eq) in anhydrous DMF under argon. Causality: KOH deprotonates the α-carbon, generating a highly nucleophilic enolate. Anhydrous conditions prevent premature hydrolysis of the Schiff base.

    • Dropwise add enantiopure (R)-3-iodotetrahydrofuran (1.2 eq). Causality: Using an enantiopure electrophile prevents the formation of diastereomeric mixtures. The bulky auxiliary forces the electrophile to approach exclusively from the unshielded Si-face.

    • Stir at ambient temperature for 4 hours. Monitor via TLC until the red complex is fully consumed.

  • Hydrolysis & Esterification:

    • Quench the reaction with 3N HCl and heat to 60°C for 2 hours. Causality: Acidic hydrolysis dismantles the square-planar complex, liberating the free amino acid and allowing the quantitative recovery of the chiral auxiliary via extraction with dichloromethane.

    • Concentrate the aqueous layer, dissolve in anhydrous ethanol, and bubble dry HCl gas through the solution at 0°C to form the ethyl ester hydrochloride.

Protocol 2: Catalytic Asymmetric Hydrogenation

This route is preferred for industrial scale-up due to its high atom economy. It relies on the stereoselective reduction of an enamide double bond[3].

Step-by-Step Workflow:

  • Precursor Synthesis: Synthesize ethyl 2-acetamido-2-(dihydrofuran-3(2H)-ylidene)acetate via a Horner-Wadsworth-Emmons olefination of oxolan-3-one with a phosphonoglycinate.

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)Cl]2 (1.0 mol%) and a chiral bisphosphine ligand such as (R,R)-Walphos (2.1 mol%) in degassed methanol. Causality: The bidentate chiral ligand coordinates to the Rh center, creating a highly specific chiral pocket. The enamide oxygen coordinates to the metal, directing the delivery of hydrogen gas exclusively to one face of the olefin.

  • Hydrogenation:

    • Transfer the catalyst solution to a high-pressure reactor containing the dehydroamino acid precursor (1.0 eq) in methanol.

    • Pressurize the reactor to 100 psi with ultra-pure H2 gas and stir at 25°C for 12 hours.

    • Self-Validation: Monitor reaction completion via chiral HPLC. The rigid coordination state ensures an ee of >98%.

  • Deprotection: Reflux the resulting intermediate in 6N HCl/Ethanol to cleave the acetyl protecting group and form the target ethyl ester hydrochloride salt.

Protocol 3: Biocatalytic Reductive Amination

Enzyme catalysis restricts the conformation of the substrate within a catalytic cavity, allowing for the simultaneous generation of a new stereocenter and the differentiation of an existing one, yielding exceptional ee and de values[4].

Step-by-Step Workflow:

  • Substrate Preparation: Prepare ethyl 2-oxo-2-(oxolan-3-yl)acetate by the condensation of oxolane-3-carboxylic acid derivatives.

  • Enzymatic Amination:

    • Prepare a buffer solution (100 mM phosphate, pH 7.5) containing the α-keto ester substrate (50 mM), isopropylamine (500 mM) as the amine donor, and pyridoxal 5'-phosphate (PLP, 1 mM) as the cofactor.

    • Add the engineered transaminase enzyme (e.g., a variant evolved for bulky heterocyclic substrates). Causality: The enzyme's active site specifically orientates the keto group toward the PLP-amine intermediate, enforcing a strict facial attack that dictates the absolute configuration of the resulting amine.

    • Incubate at 30°C with gentle shaking for 24 hours.

  • Isolation: Adjust the pH to 2.0 with HCl, extract unreacted starting materials with ethyl acetate, then lyophilize the aqueous phase to yield the target hydrochloride salt.

Conclusion

For laboratory-scale synthesis requiring access to all specific stereoisomers for structure-activity relationship (SAR) studies, Chiral Auxiliary Alkylation remains the most reliable method. However, for late-stage drug development and commercial manufacturing, Asymmetric Hydrogenation and Biocatalytic Amination offer vastly superior scalability, cost-efficiency, and environmental profiles.

References

  • Biocatalytic Construction of Two or More Stereocenters in the Synthesis of High-Value-Added Chemicals Source: ACS Catalysis URL:[Link]

  • Source: Google Patents (WO2008080891A2)
  • 3'-Tetrahydrofuranylglycine as a Novel, Unnatural Amino Acid Surrogate for Asparagine in the Design of Inhibitors of the HIV Protease Source: Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • Unusual Amino Acids in Medicinal Chemistry Source: Journal of Medicinal Chemistry (via ACS) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Reactant of Route 2
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
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